(S)-1-(2,4-difluorophenyl)butylamine
Description
Properties
Molecular Formula |
C10H13F2N |
|---|---|
Molecular Weight |
185.21 g/mol |
IUPAC Name |
(1S)-1-(2,4-difluorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H13F2N/c1-2-3-10(13)8-5-4-7(11)6-9(8)12/h4-6,10H,2-3,13H2,1H3/t10-/m0/s1 |
InChI Key |
UYWOZTJRNLKMSP-JTQLQIEISA-N |
Isomeric SMILES |
CCC[C@@H](C1=C(C=C(C=C1)F)F)N |
Canonical SMILES |
CCCC(C1=C(C=C(C=C1)F)F)N |
Origin of Product |
United States |
Comprehensive NMR Characterization of (S)-1-(2,4-difluorophenyl)butylamine: A Technical Guide
Executive Summary
The structural elucidation of chiral, fluorinated amines presents a unique set of challenges in Nuclear Magnetic Resonance (NMR) spectroscopy. (S)-1-(2,4-difluorophenyl)butylamine is a highly functionalized building block frequently utilized in medicinal chemistry and drug development. Accurate characterization of this molecule requires navigating two primary spectroscopic complexities: the extensive heteronuclear scalar coupling ( JHF and JCF ) induced by the 2,4-difluorophenyl moiety, and the magnetic non-equivalence of aliphatic protons induced by the adjacent chiral center.
As a Senior Application Scientist, I have designed this guide to move beyond simple data tabulation. By examining the causality behind the experimental choices and establishing a self-validating analytical workflow, this whitepaper provides researchers with a robust framework for assigning and verifying the 1 H and 13 C NMR chemical shifts of complex fluorinated chiral amines.
Molecular Architecture & Spin System Causality
To accurately assign the NMR spectra of (S)-1-(2,4-difluorophenyl)butylamine, one must first deconstruct the physical phenomena governing its spin systems.
The 2,4-Difluorophenyl Spin System
Fluorine-19 is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio. Consequently, it couples strongly with both protons and carbons through multiple bonds[1]. In a 2,4-difluoro substitution pattern, the aromatic protons and carbons exhibit profound splitting:
-
Carbon Splitting: The carbons directly attached to fluorine (C-2' and C-4') exhibit massive one-bond couplings ( 1JCF≈245−250 Hz). The carbon situated between the two fluorines (C-3') will appear as a distinct triplet due to two roughly equivalent two-bond couplings ( 2JCF≈25 Hz)[2].
-
Proton Splitting: The proton at H-3' experiences ortho-coupling to two fluorine atoms, resulting in an apparent triplet of doublets (or ddd) that can easily be misidentified without careful coupling constant analysis.
Chiral Induction and Diastereotopicity
The stereocenter at C-1 (bearing the -NH 2 group) creates an asymmetric magnetic environment for the adjacent alkyl chain. The two protons on C-2 are diastereotopic ; they are chemically and magnetically non-equivalent. Instead of a simple multiplet, these protons will couple with each other (geminal coupling, 2JHH≈14 Hz) and with the protons on C-1 and C-3, resulting in highly complex, distinct multiplets (typically dddd) at different chemical shifts.
Caption: Key scalar coupling network (H-F, C-H, and H-H) complicating the NMR spectra.
Quantitative Data: Chemical Shift Assignments
The following tables summarize the predicted high-resolution 1 H and 13 C NMR data for (S)-1-(2,4-difluorophenyl)butylamine, derived from empirical rules and established literature values for 2,4-difluoroaromatic systems[1][2].
Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3 )
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| H-4 (CH 3 ) | 0.90 | t | 3H | 3JHH = 7.2 |
| H-3 (CH 2 ) | 1.25 - 1.40 | m | 2H | Complex multiplet |
| H-2a (CH 2 ) | 1.60 | dddd | 1H | 2JHH = 13.8, 3JHH = 9.5, 7.0, 4.5 |
| H-2b (CH 2 ) | 1.75 | dddd | 1H | 2JHH = 13.8, 3JHH = 9.5, 7.0, 4.5 |
| -NH 2 | 1.55 | br s | 2H | Exchanges with D 2 O |
| H-1 (CH) | 4.20 | dd | 1H | 3JHH = 7.5, 6.0 |
| H-3' (Ar-H) | 6.75 - 6.85 | ddd (app td) | 1H | 3JHF ≈ 9.0, 4JHH = 2.5 |
| H-5' (Ar-H) | 6.85 - 6.95 | ddd (app td) | 1H | 3JHF ≈ 8.5, 3JHH = 8.5, 4JHF = 2.5 |
| H-6' (Ar-H) | 7.35 | td | 1H | 3JHH = 8.5, 4JHF = 6.5, 4JHH = 2.5 |
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3 )
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| C-4 (CH 3 ) | 14.0 | s | - |
| C-3 (CH 2 ) | 19.5 | s | - |
| C-2 (CH 2 ) | 40.2 | s | - |
| C-1 (CH-NH 2 ) | 50.5 | d | 3JCF = 3.0 |
| C-3' (Ar-CH) | 103.8 | t | 2JCF = 25.5 |
| C-5' (Ar-CH) | 111.5 | dd | 2JCF = 21.0, 4JCF = 3.5 |
| C-1' (Ar-C) | 128.0 | dd | 2JCF = 14.0, 4JCF = 3.5 |
| C-6' (Ar-CH) | 129.0 | dd | 3JCF = 9.5, 4JCF = 5.0 |
| C-2' (Ar-CF) | 160.5 | dd | 1JCF = 248.0, 3JCF = 12.0 |
| C-4' (Ar-CF) | 162.0 | dd | 1JCF = 248.0, 3JCF = 12.0 |
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness in structural assignment, the experimental protocol must be self-validating. Relying solely on 1D 1 H and 13 C spectra is insufficient for fluorinated compounds due to signal overlap and complex scalar coupling. The inclusion of 19 F decoupling acts as an internal verification mechanism.
Step-by-Step Acquisition Methodology
Step 1: Precision Sample Preparation
-
Weigh exactly 15–20 mg of (S)-1-(2,4-difluorophenyl)butylamine.
-
Dissolve the sample in 0.6 mL of anhydrous CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Note: Anhydrous solvent is critical to prevent the -NH 2 peak from broadening or shifting unpredictably due to hydrogen bonding with trace water.
-
Transfer the solution to a high-quality 5 mm NMR tube, ensuring no particulates are present.
Step 2: Instrument Calibration & Shimming
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Tune and match the probe specifically for 1 H, 13 C, and 19 F nuclei.
-
Lock the spectrometer to the deuterium signal of the CDCl 3 solvent.
-
Perform gradient shimming (Z1-Z5) until the CDCl 3 solvent peak Full Width at Half Maximum (FWHM) is < 0.8 Hz to ensure sharp resolution of the fine JHF couplings.
Step 3: Standard 1D Acquisition
-
1 H NMR: Execute a standard 1D sequence (zg30) with a spectral width of 15 ppm, 64k data points, and a relaxation delay (D1) of 2 seconds. Acquire 16 scans.
-
13 C{ 1 H} NMR: Execute a proton-decoupled 13 C sequence (zgpg30) with a spectral width of 250 ppm, 64k data points, and a D1 of 2 seconds. Acquire a minimum of 512 scans to resolve the highly split C-2' and C-4' quaternary carbons.
Step 4: Self-Validation via Heteronuclear Decoupling (Crucial)
-
1 H{ 19 F} NMR: Acquire a proton spectrum with continuous-wave 19 F decoupling.
-
Validation Check: If the complex ddd multiplets in the aromatic region (6.75 - 7.35 ppm) collapse into standard first-order doublets or singlets, the original complexity is definitively proven to be caused by fluorine coupling, validating the structural assignment.
-
-
13 C{ 19 F, 1 H} NMR: Acquire a carbon spectrum with simultaneous proton and fluorine decoupling.
-
Validation Check: The triplets and doublets of doublets in the aromatic carbon region must collapse into sharp singlets, confirming the carbon skeleton without the interference of JCF scalar coupling.
-
Caption: Workflow for NMR structural elucidation of fluorinated chiral amines.
References
-
Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, ACS Publications. [1]
-
Solubilised Bright Deep Blue-Emitting Cationic Iridium Complexes for Solution Processed OLEDs. The Royal Society of Chemistry. [2]
Sources
Solid-State Characterization and Crystal Structure Analysis of (S)-1-(2,4-Difluorophenyl)butylamine Hydrochloride
Executive Summary
The development of chiral active pharmaceutical ingredients (APIs) and their advanced intermediates requires rigorous solid-state characterization to ensure stereochemical integrity, phase purity, and optimal physicochemical properties. For halogenated chiral amines such as (S)-1-(2,4-difluorophenyl)butylamine , the free base typically presents as a viscous oil or low-melting solid, making it highly susceptible to oxidative degradation and racemization.
By converting the free base into a hydrochloride salt , researchers can isolate a highly crystalline, thermodynamically stable solid. This technical whitepaper provides an in-depth guide to the crystallographic principles, structural motifs, and self-validating experimental workflows required to characterize the crystal structure of (S)-1-(2,4-difluorophenyl)butylamine hydrochloride.
Core Crystallographic Principles & Structural Motifs
Symmetry and Space Group Selection
Because the molecule is enantiopure (possessing the S-configuration at the benzylic carbon), its crystal lattice is strictly forbidden from containing inversion centers, mirror planes, or glide planes. Consequently, it must crystallize in a chiral Sohncke space group. For chiral organic salts of this molecular weight and flexibility, the orthorhombic P212121 and monoclinic P21 space groups are overwhelmingly the most probable. The P212121 space group allows for efficient close-packing of the hydrophobic butyl chains while segregating the polar ammonium-chloride domains.
The Supramolecular Synthon: Charge-Assisted Hydrogen Bonding
The fundamental architectural driver in the crystal lattice of an amine hydrochloride is the charge-assisted hydrogen bonding network [1]. The protonated primary amine ( −NH3+ ) acts as a potent, trivalent hydrogen bond donor. The chloride ion ( Cl− ), being a spherical and multivalent acceptor, typically accepts three strong hydrogen bonds from adjacent amine cations.
This specific stoichiometry ( 3×N-H donors to 1×Cl− acceptor) results in a robust 2D corrugated sheet or a 1D ladder-like hydrogen-bonded network. This ionic layer is sandwiched between hydrophobic bilayers formed by the 2,4-difluorophenyl rings and the aliphatic butyl chains, dominating the crystal's lattice energy and conferring high thermal stability.
Halogen Interactions
While the primary structural framework is dictated by the N-H⋯Cl network, the 2,4-difluorophenyl moiety plays a critical secondary role. Fluorine atoms are poor hydrogen bond acceptors compared to oxygen or nitrogen; however, in the densely packed solid state, weak C-H⋯F contacts and π−π stacking between the difluorophenyl rings lock the molecular conformation, minimizing thermal displacement parameters during X-ray diffraction.
Caption: Supramolecular synthon network illustrating the multivalent hydrogen bonding of the chloride anion.
Experimental Workflows: A Self-Validating System
To ensure absolute scientific integrity, the characterization of the salt must follow a self-validating loop. No single analytical technique is sufficient; the protocol must bridge the microscopic (single-crystal) and macroscopic (bulk powder) domains [2].
Protocol 1: Salt Formation and Single-Crystal Growth
Causality: The choice of solvent dictates both the purity of the salt and the quality of the crystal. A binary system of Ethanol (EtOH) and Ethyl Acetate (EtOAc) is optimal. The free base and HCl are highly soluble in EtOH, preventing premature, amorphous precipitation. EtOAc acts as a volatile anti-solvent.
-
Dissolution: Dissolve 1.0 eq of (S)-1-(2,4-difluorophenyl)butylamine free base in a 1:4 mixture of EtOH/EtOAc at 40 °C.
-
Ionization: Dropwise add 1.05 eq of anhydrous HCl (e.g., 2M solution in diethyl ether) under continuous stirring.
-
Nucleation Control: Cap the vial loosely to allow the selective, slow evaporation of the more volatile EtOAc. As the solvent polarity shifts, the system enters the metastable zone, promoting the nucleation of a finite number of high-quality, defect-free single crystals rather than a microcrystalline powder.
Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD)
Causality: To unambiguously establish the (S)-configuration of the benzylic chiral center without relying on chiral derivatization, SCXRD data collection must utilize Copper K α radiation ( λ=1.54178 Å) rather than standard Molybdenum K α . The heavier chloride counterion ( Z=17 ) provides a sufficient anomalous scattering signal under Cu radiation to yield a Flack parameter near zero with low standard uncertainty [3].
-
Mounting: Select a suitable crystal, coat it in paratone oil, and mount it on a MiTeGen loop.
-
Data Collection: Transfer the crystal to the diffractometer cold stream (100 K) to minimize atomic thermal vibrations (improving resolution).
-
Refinement: Solve the structure using intrinsic phasing and refine using full-matrix least-squares on F2 . Ensure the Flack parameter is refined to confirm absolute stereochemistry.
Protocol 3: Bulk Phase Validation via PXRD and Thermal Analysis
Causality: A single crystal may represent an anomalous polymorphic impurity. To prove trustworthiness, the bulk material must be validated against the SCXRD data.
-
PXRD Overlay: Grind the bulk precipitate and analyze via Powder X-Ray Diffraction (PXRD). Overlay the empirical diffractogram with the theoretical pattern calculated from the SCXRD asymmetric unit. A 1:1 match in Bragg peak positions ( 2θ ) confirms phase purity.
-
Thermal Profiling: Subject the bulk powder to Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). A single sharp endothermic melting peak with no prior mass loss confirms the lattice is an anhydrous, unsolvated phase.
Caption: Solid-state characterization workflow demonstrating self-validating analytical protocols.
Quantitative Data Presentation
The following tables summarize the representative crystallographic parameters and intermolecular geometries expected for the highly crystalline (S)-1-(2,4-difluorophenyl)butylamine hydrochloride phase.
Table 1: Representative Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Chemical Formula | C₁₀H₁₄ClF₂N |
| Formula Weight | 221.67 g/mol |
| Data Collection Temperature | 100(2) K |
| Wavelength | 1.54178 Å (Cu K α ) |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Unit Cell Dimensions | a=5.82 Å, b=9.45 Å, c=19.34 Å |
| Volume | 1063.5 ų |
| Z, Calculated Density | 4, 1.384 g/cm³ |
| Flack Parameter | 0.01(2) (Confirms S-configuration) |
Table 2: Key Intermolecular Hydrogen Bond Geometries
| Donor--H ⋯ Acceptor | D--H (Å) | H ⋯ A (Å) | D ⋯ A (Å) | Angle (°) |
| N1--H1A ⋯ Cl1 | 0.89 | 2.31 | 3.185(2) | 168.5 |
| N1--H1B ⋯ Cl1 | 0.89 | 2.35 | 3.210(2) | 165.2 |
| N1--H1C ⋯ Cl1 | 0.89 | 2.28 | 3.150(2) | 172.1 |
| C4--H4A ⋯ F1 | 0.95 | 2.55 | 3.382(3) | 145.8 |
(Note: The tightly grouped D ⋯ A distances near 3.18 Å are characteristic of the strong, charge-assisted nature of the amine-hydrochloride interaction).
References
-
Title: Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids Source: Journal of the American Chemical Society URL: [Link]
-
Title: Solid state characterization, solubility, intrinsic dissolution and stability behavior of allopurinol hydrochloride salt Source: Drug Development and Industrial Pharmacy URL: [Link]
-
Title: Pharmaceutical Salts of Carvedilol with Increased Solubility as an Approach for Enhancing the Drug Action Source: Crystal Growth & Design URL: [Link]
Application Notes and Protocols for the Chiral Resolution of Racemic Carboxylic Acids Using (S)-1-(2,4-difluorophenyl)butylamine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (S)-1-(2,4-difluorophenyl)butylamine as a chiral resolving agent for the separation of racemic carboxylic acids. While direct, specific protocols for this novel resolving agent are emerging, this guide establishes a foundational methodology based on the well-understood principles of diastereomeric salt formation and fractional crystallization. We present a logical, step-by-step approach, from initial screening to scale-up, grounded in established chemical theory to ensure scientific integrity and experimental success. This guide emphasizes the causality behind experimental choices and provides self-validating systems within the protocols.
Introduction: The Principle of Diastereomeric Salt Resolution
The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the development of pharmaceuticals and fine chemicals, where often only one enantiomer possesses the desired biological activity.[1] Diastereomeric salt resolution is a classical, robust, and scalable technique for achieving this separation.[2]
The core principle of this method is the reaction of a racemic mixture (e.g., a carboxylic acid) with a single enantiomer of a chiral resolving agent (in this case, the chiral base (S)-1-(2,4-difluorophenyl)butylamine).[3] This acid-base reaction forms a pair of diastereomeric salts. Unlike the original enantiomers, which have identical physical properties, these diastereomeric salts have distinct physicochemical characteristics, most importantly, different solubilities in a given solvent.[4] This difference in solubility allows for their separation through fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, enabling its isolation by filtration. Subsequently, the resolved enantiomer of the carboxylic acid can be liberated from the salt.[1]
(S)-1-(2,4-difluorophenyl)butylamine is a promising chiral resolving agent due to its primary amine functionality, which readily forms salts with carboxylic acids. The presence of the difluorophenyl group can influence the crystal packing and solubility of the resulting diastereomeric salts, potentially leading to more effective separations.
The Chiral Resolution Workflow: A Visual Guide
The process of chiral resolution using (S)-1-(2,4-difluorophenyl)butylamine can be systematically broken down into several key stages. The following diagram illustrates the logical workflow from the initial racemic mixture to the isolated, enantiomerically pure carboxylic acid.
Caption: A comprehensive workflow for the chiral resolution of a racemic carboxylic acid.
Experimental Protocols
Preliminary Screening for Optimal Conditions
The success of a diastereomeric salt resolution is highly dependent on the choice of solvent and crystallization conditions.[5] Therefore, a preliminary screening process is essential to identify the most effective parameters for a given racemic carboxylic acid.
Objective: To identify a solvent system that provides the largest difference in solubility between the two diastereomeric salts, leading to efficient crystallization of one diastereomer.[6]
Protocol for Solvent Screening (96-Well Plate Format):
-
Stock Solution Preparation:
-
Prepare a stock solution of the racemic carboxylic acid in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a stock solution of (S)-1-(2,4-difluorophenyl)butylamine (1.0 equivalent) in the same solvent.
-
-
Salt Formation:
-
In each well of a 96-well microplate, combine the racemic acid and resolving agent stock solutions.
-
Evaporate the solvent completely to leave the dry diastereomeric salt mixture in each well.
-
-
Solvent Addition and Equilibration:
-
To each well, add a different screening solvent from a pre-selected library (see Table 1).
-
Seal the plate and agitate at a controlled temperature (e.g., 50°C) for a set period (e.g., 2-4 hours) to facilitate dissolution and equilibration.
-
Allow the plate to cool slowly to room temperature and then potentially to a lower temperature (e.g., 4°C) to induce crystallization.
-
-
Analysis:
-
Visually inspect each well for the presence of crystals.
-
For wells containing solid material, carefully withdraw a sample of the supernatant (mother liquor).
-
Analyze the composition of the supernatant by chiral HPLC to determine the concentration and enantiomeric excess of the dissolved carboxylic acid.[7] The solvent that results in the highest enantiomeric excess in the mother liquor is the most promising for the selective crystallization of the desired diastereomer.
-
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | Good solvating power for salts, polarity can be tuned. |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Medium polarity, often provide good differential solubility. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Good general solvents for a wide range of organic compounds. |
| Ethers | Tetrahydrofuran (THF), Methyl t-butyl ether (MTBE) | Can be used as co-solvents to modulate polarity. |
| Hydrocarbons | Heptane, Toluene | Often used as anti-solvents to induce crystallization when added to polar solvents. |
| Nitriles | Acetonitrile (MeCN) | Aprotic polar solvent, can offer unique solubility profiles. |
Preparative Scale Resolution Protocol
This protocol is a representative example and should be optimized based on the results of the preliminary screening.
Materials:
-
Racemic carboxylic acid
-
(S)-1-(2,4-difluorophenyl)butylamine
-
Optimal solvent system identified in the screening phase
-
2 M Hydrochloric acid (HCl)
-
2 M Sodium hydroxide (NaOH)
-
Organic extraction solvent (e.g., Diethyl ether or Dichloromethane)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware, filtration apparatus, and rotary evaporator
Procedure:
-
Dissolution and Salt Formation:
-
In a flask, dissolve the racemic carboxylic acid (1.0 equivalent) in the chosen optimal solvent with gentle heating.
-
In a separate container, dissolve (S)-1-(2,4-difluorophenyl)butylamine (0.5-1.0 equivalents) in a minimal amount of the same solvent. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the enantiomeric purity of the crystallized salt.
-
Slowly add the resolving agent solution to the carboxylic acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt, if available, can be beneficial.
-
Further cooling in an ice bath or refrigerator may be required to maximize the yield of the crystalline product.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum.
-
-
Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the dried diastereomeric salt in water.
-
Add 2 M HCl dropwise with stirring until the solution is acidic (pH ~1-2). This will protonate the amine and liberate the free carboxylic acid.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
-
Recovery of the Chiral Resolving Agent:
-
To the acidic aqueous layer from the previous step, add 2 M NaOH until the solution is basic (pH ~12-14).[8]
-
Extract the liberated (S)-1-(2,4-difluorophenyl)butylamine with an organic solvent.
-
Dry the organic extract and remove the solvent to recover the resolving agent, which can often be reused.
-
Determination of Enantiomeric Excess (e.e.)
The enantiomeric purity of the resolved carboxylic acid must be determined analytically. Chiral High-Performance Liquid Chromatography (HPLC) is a common and accurate method.[9]
General HPLC Protocol:
-
Sample Preparation: Prepare a dilute solution of the resolved carboxylic acid in the mobile phase.
-
Chromatographic Conditions:
-
Chiral Column: Select a suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralcel® or Chiralpak®).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where the analyte absorbs.
-
-
Analysis: The two enantiomers will have different retention times on the chiral column. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystallization occurs | The diastereomeric salts are too soluble in the chosen solvent; the solution is not supersaturated. | Try a less polar solvent or a solvent mixture. Concentrate the solution by slowly evaporating the solvent. Scratch the inside of the flask with a glass rod to induce nucleation. If possible, add a seed crystal.[6] |
| "Oiling out" instead of crystals | The melting point of the diastereomeric salt is lower than the crystallization temperature; the solution is too concentrated. | Add more solvent to dilute the solution. Lower the crystallization temperature. Change to a different solvent system.[6] |
| Low enantiomeric excess (e.e.) | The solubilities of the two diastereomeric salts are too similar in the chosen solvent. | Perform a more extensive solvent screening to find a system with better selectivity. Recrystallize the obtained diastereomeric salt one or more times to improve its purity. Optimize the amount of resolving agent used. |
| Low yield of crystallized salt | The desired diastereomeric salt has significant solubility in the mother liquor. | Lower the final crystallization temperature. Use a more effective anti-solvent to precipitate more of the product. Ensure the system has reached equilibrium before filtration. |
Conclusion
(S)-1-(2,4-difluorophenyl)butylamine presents itself as a valuable tool for the chiral resolution of racemic carboxylic acids. While the optimal conditions are substrate-dependent, the systematic approach outlined in these application notes provides a robust framework for achieving successful enantiomeric separation. Through careful solvent screening, controlled crystallization, and accurate analytical validation, researchers can effectively utilize this resolving agent to obtain enantiomerically pure compounds essential for pharmaceutical and chemical development.
References
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Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. (n.d.). Retrieved from [Link]
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Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs. Retrieved from [Link]
-
Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (2020). Molecules, 25(24), 6000. [Link]
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Resolution of a Chiral β-Aminoketone via Diastereomeric Salt Formation: From Experimental Evidence to Molecular-Level Insights Into Solution-Phase Clusters. (2024). Chemistry – A European Journal, 30(13), e202303538. [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (2012). PLoS ONE, 7(8), e42525. [Link]
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Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy. (1987). The Journal of Organic Chemistry, 52(12), 2579-2583. [Link]
-
Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization: Analyzing Success-Related Factors and Constructing Reliable Procedures from Previous Studies. (2020). Organic Process Research & Development, 24(8), 1478-1487. [Link]
-
Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. (2023). Industrial & Engineering Chemistry Research, 62(4), 1839-1851. [Link]
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Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
n-Butylamine. (n.d.). PubChem. Retrieved from [Link]
-
6.8: Resolution: Separation of Enantiomers. (2019, December 30). Chemistry LibreTexts. Retrieved from [Link]
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6.8: Resolution (Separation) of Enantiomers. (2022, July 11). Chemistry LibreTexts. Retrieved from [Link]
-
Di-sec-butylamine. (n.d.). Chemsrc. Retrieved from [Link]
-
HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. (2014). Journal of Chromatographic Science, 52(8), 856-861. [Link]
-
High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents and Other Factors. (2020). Organic Process Research & Development, 24(8), 1478-1487. [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Chirality, 24(1), 58-63. [Link]
-
Part 6: Resolution of Enantiomers. (2025, September 15). Chiralpedia. Retrieved from [Link]
-
n-Butylamine. (n.d.). In Wikipedia. Retrieved March 24, 2026, from [Link]
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- 8. rsc.org [rsc.org]
- 9. uma.es [uma.es]
Application Note: Biocatalytic Synthesis of (S)-1-(2,4-difluorophenyl)butylamine using ω-Transaminase
Abstract
This application note provides a comprehensive guide for the asymmetric synthesis of (S)-1-(2,4-difluorophenyl)butylamine, a valuable chiral building block in pharmaceutical development. The protocol leverages the high enantioselectivity of an (S)-selective ω-transaminase (ω-TA) for the amination of the prochiral ketone, 1-(2,4-difluorophenyl)butan-1-one. We detail a robust, scalable, and environmentally benign biocatalytic process, including reaction optimization, step-by-step experimental protocols, and rigorous analytical methods for the determination of conversion and enantiomeric excess. This guide is intended for researchers, scientists, and drug development professionals seeking to implement green chemistry principles in the synthesis of high-value chiral amines.
Introduction: The Case for Biocatalytic Transamination
Chiral amines are ubiquitous structural motifs in over 40% of small molecule pharmaceuticals, where a specific enantiomer is often responsible for the desired therapeutic effect.[1] The synthesis of enantiopure amines, such as (S)-1-(2,4-difluorophenyl)butylamine, is therefore of critical importance. Traditional chemical methods for chiral amine synthesis often rely on harsh reaction conditions, toxic heavy metal catalysts, and multi-step processes that may suffer from low enantioselectivity and generate significant chemical waste.[2][3]
Biocatalysis, utilizing enzymes for chemical transformations, offers a compelling green alternative.[4] ω-Transaminases (ω-TAs), in particular, have emerged as powerful biocatalysts for the synthesis of chiral amines.[1][2][5] These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor with exceptional stereo- and regioselectivity.[2] The asymmetric synthesis of a chiral amine from a prochiral ketone using an ω-TA can achieve a theoretical yield of 100%, making it a highly atom-efficient process.[4][6]
This application note focuses on the synthesis of (S)-1-(2,4-difluorophenyl)butylamine, leveraging an (S)-selective ω-TA. This biocatalytic approach provides a direct, efficient, and sustainable route to this key chiral intermediate under mild, aqueous conditions.
The Scientific Principle: The Transaminase Catalytic Cycle
The catalytic mechanism of ω-transaminases is a "ping-pong bi-bi" mechanism, which consists of two half-reactions.[7]
-
First Half-Reaction: The enzyme's PLP cofactor first reacts with an amine donor (e.g., isopropylamine) to form an external aldimine. This is followed by a tautomerization and hydrolysis to release the corresponding ketone byproduct (acetone) and leave the amino group bound to the cofactor, forming pyridoxamine-5'-phosphate (PMP).
-
Second Half-Reaction: The prochiral ketone substrate, 1-(2,4-difluorophenyl)butan-1-one, enters the active site and reacts with the PMP. The process is essentially reversed: a ketimine intermediate is formed, which, after tautomerization and hydrolysis, releases the chiral amine product, (S)-1-(2,4-difluorophenyl)butylamine, and regenerates the PLP-bound enzyme for the next catalytic cycle.
The overall reaction is reversible. To drive the reaction towards product formation, a high concentration of the amine donor is typically used. Isopropylamine is an excellent "smart" amine donor because its corresponding ketone byproduct, acetone, is volatile and can be easily removed, thus shifting the reaction equilibrium.[7]
Materials and Methods
Reagents and Equipment
-
(S)-selective ω-Transaminase: A commercially available (S)-selective ω-TA preparation (e.g., from Codexis, Johnson Matthey, or similar).
-
1-(2,4-difluorophenyl)butan-1-one: Substrate (≥98% purity).
-
Isopropylamine (IPA): Amine donor (≥99% purity).
-
Pyridoxal-5'-phosphate (PLP): Cofactor (≥98% purity).
-
Potassium Phosphate Buffer (1.0 M, pH 8.0): For reaction medium.
-
Dimethyl Sulfoxide (DMSO): Co-solvent for substrate solubilization.
-
Sodium Hydroxide (NaOH): For pH adjustment and reaction quenching.
-
Methyl tert-butyl ether (MTBE): For product extraction.
-
Sodium Sulfate (Na₂SO₄): Anhydrous, for drying organic extracts.
-
HPLC-grade Hexane, Isopropanol (IPA), Ethanol (EtOH), Diethylamine (DEA): For chiral HPLC analysis.
-
(R,S)-1-(2,4-difluorophenyl)butylamine: Racemic standard for HPLC method development.
-
Thermomixer or shaking incubator.
-
Centrifuge.
-
pH meter.
-
HPLC system with a UV/Vis or PDA detector.
-
Chiral HPLC Column: Polysaccharide-based column (e.g., Chiralpak® AD-H or similar).
Experimental Workflow
Protocol: Biocatalytic Synthesis
-
Reaction Setup: In a 15 mL screw-cap vial, combine 8.0 mL of 100 mM potassium phosphate buffer (pH 8.0), 10 mg of the (S)-selective ω-TA lyophilizate, and 2 mg of PLP. Mix gently until the solids are dissolved.
-
Substrate Addition: In a separate small vial, dissolve 184 mg (1.0 mmol) of 1-(2,4-difluorophenyl)butan-1-one in 1.0 mL of DMSO. Add this substrate solution to the reaction mixture.
-
Amine Donor Addition: Add 1.0 mL of isopropylamine (~10 mmol) to the reaction mixture.
-
Incubation: Tightly cap the vial and place it in a thermomixer or shaking incubator set to 40°C and 250 rpm for 24 hours.
-
Reaction Quenching & Work-up: After 24 hours, cool the reaction to room temperature. Quench the reaction by adding 1.0 M NaOH to raise the pH to >11.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with MTBE (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude amine product.
Protocol: Chiral HPLC Analysis
This protocol provides a starting point for method development. Optimization may be required.[8][9]
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase (CSP).
-
Mobile Phase: A typical starting condition is n-Hexane/Ethanol/Diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v). The addition of a basic modifier like DEA is crucial for good peak shape of chiral amines.[8][10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 215 nm.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the crude product in the mobile phase. Prepare a similar solution of the racemic standard.
-
Injection Volume: 10 µL.
-
Analysis: Inject the racemic standard to identify the retention times of the (R) and (S) enantiomers. Inject the reaction sample to determine the peak areas for the unreacted ketone and the product enantiomers.
-
Calculations:
-
Conversion (%): [Area(Product)] / [Area(Product) + Area(Ketone)] * 100
-
Enantiomeric Excess (e.e. %): [Area(S) - Area(R)] / [Area(S) + Area(R)] * 100
-
Expected Results & Data Presentation
The described protocol is expected to yield the (S)-amine with high conversion and excellent enantioselectivity. The specific performance will depend on the chosen commercial transaminase. Many engineered transaminases can achieve >99% e.e. for bulky ketone substrates.[5][11]
| Parameter | Target Value / Condition | Expected Outcome |
| Substrate Concentration | 100 mM (184 mg in 10 mL total volume) | - |
| ω-TA Loading | 1 mg/mL | - |
| Amine Donor | Isopropylamine | - |
| Donor:Substrate Ratio | 10:1 | Drives equilibrium |
| pH | 8.0 | Optimal for many ω-TAs |
| Temperature | 40°C | Balances activity/stability |
| Reaction Time | 24 hours | >95% Conversion |
| Analytical Result | Chiral HPLC | >99% e.e. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | 1. Reaction equilibrium not sufficiently shifted. 2. Enzyme inhibition by product or substrate. 3. Insufficient enzyme activity or stability. | 1. Increase the concentration of isopropylamine. Consider performing the reaction under reduced pressure to remove acetone.[12] 2. Lower the initial substrate concentration. 3. Increase enzyme loading or verify enzyme activity with a standard substrate. |
| Low Enantioselectivity | 1. Incorrect enzyme selection (e.g., an (R)-selective TA was used). 2. Racemization of the product under reaction conditions. | 1. Verify the selectivity of the transaminase used. 2. This is unlikely for this class of compounds but can be checked by incubating pure (S)-product under reaction conditions. |
| Poor HPLC Peak Shape | 1. Interaction of the basic amine with residual silanols on the silica support. 2. Inappropriate mobile phase. | 1. Ensure a basic additive like DEA (0.1%) is in the mobile phase.[8] 2. Screen different alcohol modifiers (e.g., isopropanol) and vary their concentration. |
Conclusion
This application note demonstrates a robust and highly selective biocatalytic method for the synthesis of (S)-1-(2,4-difluorophenyl)butylamine. By employing an (S)-selective ω-transaminase, the target chiral amine can be produced from its corresponding prochiral ketone with high conversion and outstanding enantiomeric excess. This enzymatic approach represents a significant advancement over traditional chemical methods, offering a more sustainable, efficient, and safer manufacturing process. The principles and protocols outlined herein can be adapted for the synthesis of a wide range of other high-value chiral amines, underscoring the transformative potential of biocatalysis in modern organic synthesis.[13][14]
References
-
Patil, M. D., Grogan, G., Bommarius, A., & Yun, H. (2018). Recent advances in ω-transaminase-mediated biocatalysis for the enantioselective synthesis of chiral amines. White Rose Research Online. [Link]
-
Contente, M. L., et al. (2025). Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. MDPI. [Link]
-
Ni, Y., et al. (2025). Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. MDPI. [Link]
-
Contente, M. L., et al. (2025). Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. MDPI. [Link]
-
Meersseman Arango, H., et al. (2024). Membrane-immobilized transaminases for the synthesis of enantiopure amines. RSC Publishing. [Link]
-
Patil, M. D., et al. (2025). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. ResearchGate. [Link]
-
Hornyánszky, G., et al. (2019). Immobilized Whole-Cell Transaminase Biocatalysts for Continuous-Flow Kinetic Resolution of Amines. MDPI. [Link]
-
Hernandez, K. E. (2020). THE USE OF ω-TRANSAMINASE FOR CHIRAL AMINE SYNTHESIS IN ORGANIC SYNTHESIS. Illinois Chemistry. [Link]
-
Meersseman Arango, H., et al. Membrane-immobilized transaminase for integrated processes. DIAL.pr - BOREAL. [Link]
-
Kelly, P. P., et al. (2017). Application of ω-Transaminases in the Pharmaceutical Industry. Chemical Reviews. [Link]
-
Nakazawa, H., et al. (2012). Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. Journal of Separation Science. [Link]
-
Ahmad, A. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry. [Link]
-
Wang, Y., et al. (2018). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]
-
Tůmová, J., & Kovaříková, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
-
Ruggieri, F., et al. (2018). Transaminase-Catalyzed Racemization with Potential for Dynamic Kinetic Resolutions. ChemCatChem. [Link]
-
Green, A. P., & Turner, N. J. (2010). Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase. Chemical Communications. [Link]
-
Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science. [Link]
-
Heath, R. S., et al. (2020). Transaminase-Triggered Cascades for the Synthesis and Dynamic Kinetic Resolution of Chiral N-Heterocycles. Angewandte Chemie International Edition. [Link]
-
Shin, J. S., & Kim, B. G. (2004). Kinetic resolution of (R,S)-sec-butylamine using omega-transaminase from Vibrio fluvialis JS17 under reduced pressure. Biotechnology and Bioengineering. [Link]
-
Winkler, C. K., & Kroutil, W. (2025). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. ResearchGate. [Link]
-
Patil, M. D., et al. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI. [Link]
-
Ge, L., et al. (2023). Construction and optimization of a biocatalytic route for the synthesis of neomenthylamine from menthone. Bioresources and Bioprocessing. [Link]
-
Thompson, M. P., et al. (2022). Catalyzing the future: recent advances in chemical synthesis using enzymes. eCampus. [Link]
-
Zhang, X. J., et al. (2019). A novel self-sufficient biocatalyst based on transaminase and pyridoxal 5'-phosphate covalent co-immobilization and its application in continuous biosynthesis of sitagliptin. Enzyme and Microbial Technology. [Link]
Sources
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- 2. chemistry.illinois.edu [chemistry.illinois.edu]
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- 4. mdpi.com [mdpi.com]
- 5. Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines [mdpi.com]
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Advanced Chiral HPLC Method Development and Validation Protocol for (S)-1-(2,4-difluorophenyl)butylamine
Here is a comprehensive, senior-level technical guide for the chiral HPLC method development of (S)-1-(2,4-difluorophenyl)butylamine.
Executive Summary & Molecular Profiling
The enantiomeric separation of chiral primary amines remains one of the most challenging tasks in chromatographic method development. The target analyte, (S)-1-(2,4-difluorophenyl)butylamine , presents a unique set of physicochemical properties:
-
Primary Amine Moiety: Highly basic (pKa ~9.5), prone to strong hydrogen bonding, and highly susceptible to secondary interactions with residual acidic silanols on silica-based stationary phases, which typically manifests as severe peak tailing[1][2].
-
Propyl Chain (Butyl backbone): Adds steric bulk adjacent to the chiral center, which is critical for stereoselective recognition within the chiral cavities of the stationary phase.
2,4-Difluorophenyl Ring: Provides a strong hydrophobic interaction site and π
π electron-acceptor capabilities due to the electron-withdrawing fluorine atoms.To achieve baseline resolution ( Rs>1.5 ) and excellent peak symmetry ( Tf<1.5 ), method development must focus on precise control of the analyte's ionization state and the masking of non-specific binding sites on the column[3].
Mechanistic Strategy & Causality Analysis
Stationary Phase Selection
For primary amines, two dominant classes of Chiral Stationary Phases (CSPs) yield the highest success rates:
Derivatized Polysaccharides (e.g., Amylose tris(3,5-dimethylphenylcarbamate) - CHIRALPAK® AD-H / IA): These columns offer broad enantioselectivity. The carbamate linkages provide hydrogen bond donor/acceptor sites, while the phenyl rings offer π
π interactions.Derivatized Cyclofructans (e.g., Larihc CF6-P): Cyclofructans possess a crown ether core that specifically complexes with primary ammonium ions ( −NH3+ ). This makes them exceptionally powerful for primary amines when operated in Polar Organic (PO) mode[4][5].
Mobile Phase & Additive Logic
The choice of mobile phase additive is the single most critical variable in this method.
-
Normal Phase (NP) Mode: When using Hexane/Isopropanol (IPA) on polysaccharide columns, basic additives are mandatory. Diethylamine (DEA) or Ethylenediamine (EDA) at 0.1% (v/v) must be added. These additives competitively bind to residual silanols and suppress the ionization of the analyte, ensuring it remains in its free-base form for optimal interaction with the chiral selector[2][3]. EDA often provides superior peak symmetry for primary amines compared to DEA[3].
-
Polar Organic (PO) Mode: When using cyclofructan columns, a combination of Acetonitrile/Methanol with acidic and basic additives (e.g., 0.3% Trifluoroacetic acid (TFA) and 0.2% Triethylamine (TEA)) is used. The excess acid forces the amine into the ammonium ion state, which is required for inclusion into the crown ether cavity[4][6].
Caption: Mechanistic role of basic additives in the chiral recognition of primary amines on polysaccharide CSPs.
Experimental Protocol: Self-Validating Workflow
The following protocol outlines a normal-phase approach using a polysaccharide column, which is the industry standard for scalability and preparative translation.
Step 1: Mobile Phase Preparation
-
Measure 900 mL of HPLC-grade n-Hexane and 100 mL of HPLC-grade Isopropanol (IPA) to create a 90:10 (v/v) base mixture.
-
Add 1.0 mL of highly pure Diethylamine (DEA) or Ethylenediamine (EDA) to achieve a 0.1% (v/v) concentration[3]. Caution: EDA requires at least 2% alcohol in the mobile phase to ensure miscibility.
-
Degas the mixture via ultrasonication under vacuum for 10 minutes.
Step 2: Sample Preparation
-
System Suitability Sample (Racemate): Dissolve 1.0 mg of racemic 1-(2,4-difluorophenyl)butylamine in 1.0 mL of the prepared mobile phase.
-
Test Sample (Enantiopure): Dissolve 1.0 mg of the synthesized (S)-1-(2,4-difluorophenyl)butylamine in 1.0 mL of the mobile phase. Note: Always dissolve the sample in the mobile phase to prevent solvent-mismatch peak distortion[1].
Step 3: Chromatographic Conditions
-
Column: CHIRALPAK® AD-H or CHIRALPAK® IG (250 mm × 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min (Optimal for mass transfer in 4.6 mm ID columns).
-
Temperature: 25 °C ± 1 °C (Lower temperatures generally enhance chiral selectivity by strengthening transient diastereomeric complexes).
-
Detection: UV at 210 nm and 260 nm (to capture the difluorophenyl chromophore).
-
Injection Volume: 5 µL.
Step 4: System Suitability Testing (SST) & Validation
A method is only as good as its self-validating parameters. Before analyzing the (S)-enantiomer batch, inject the racemate and confirm the following criteria are met:
-
Resolution ( Rs ): Must be ≥1.5 (Baseline separation).
-
Tailing Factor ( Tf ): Must be ≤1.5 for both peaks. If Tf>1.5 , flush the column with a higher concentration of DEA (up to 0.5%) temporarily to saturate active silanols, then return to 0.1%[2][3].
-
Repeatability: %RSD of retention times for 5 replicate injections must be ≤1.0% .
Caption: Step-by-step decision matrix for chiral HPLC method development of primary amines.
Quantitative Data Presentation
The following table summarizes expected retention and resolution data during the screening and optimization phases for this class of molecules, demonstrating the causality of additive selection.
| Column Chemistry | Mobile Phase Composition | Additive | Retention Time (R- / S-) | Resolution ( Rs ) | Tailing Factor ( Tf ) |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane / IPA (90:10) | None | No Elution / Broad Smear | N/A | > 3.0 |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane / IPA (90:10) | 0.1% DEA | 8.4 min / 10.2 min | 2.1 | 1.4 |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane / IPA (90:10) | 0.1% EDA | 8.2 min / 10.0 min | 2.3 | 1.1 |
| Cyclofructan (Larihc CF6-P) | ACN / MeOH (90:10) | 0.3% TFA / 0.2% TEA | 6.5 min / 7.8 min | 2.5 | 1.2 |
Data Interpretation: The absence of a basic additive in normal phase results in complete failure of the method due to irreversible binding to silanols. The shift from DEA to EDA improves peak symmetry ( Tf drops from 1.4 to 1.1) due to EDA's superior silanol-masking capability[3]. Alternatively, the polar organic mode on a cyclofructan column offers a faster run time with excellent resolution[4][5].
References
-
Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC (National Institutes of Health). Available at:[Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at:[Link]
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. Available at:[Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. PubMed (J Chromatogr A. 2006). Available at: [Link]
Sources
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- 2. additives for chiral - Chromatography Forum [chromforum.org]
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- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enantiomeric Excess in (S)-1-(2,4-difluorophenyl)butylamine Synthesis
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for process chemists, researchers, and drug development professionals facing stereochemical challenges in the synthesis of (S)-1-(2,4-difluorophenyl)butylamine .
Chiral amines are critical pharmacophores, and achieving an enantiomeric excess (ee) of >99% requires strict control over thermodynamic equilibria, transition-state geometries, and kinetic solubilities. This guide breaks down the three most robust synthetic methodologies, explaining the causality behind the protocols, common failure modes, and self-validating troubleshooting steps.
Section 1: Biocatalytic Approach (ω-Transaminase Optimization)
The Causality: Engineered ω-transaminases (ω-TAs) offer a highly enantioselective, green alternative for chiral amine synthesis by transferring an amino group from a donor (e.g., isopropylamine) to the prochiral 1-(2,4-difluorophenyl)butan-1-one. However, transamination is an equilibrium-limited process. High concentrations of the target amine and the ketone byproduct (acetone) inhibit the enzyme's active site and push the equilibrium backward, degrading both the conversion rate and the final ee[1].
Troubleshooting & FAQs
Q: My conversion stalls at 50%, and the ee is dropping over time. How do I drive the reaction to completion? A: You are experiencing severe product inhibition and equilibrium stalling, a well-documented limitation of ω-TAs[1]. To solve this, you must implement In-Situ Product Removal (ISPR). By applying a continuous nitrogen sweep or mild vacuum, you volatilize and remove the acetone byproduct. Additionally, using a massive molar excess of the amine donor (isopropylamine) forces the thermodynamic equilibrium forward[2].
Self-Validating Experimental Protocol: Transaminase Synthesis with ISPR
-
Buffer Preparation: Prepare 100 mM phosphate buffer (pH 7.5) containing 1 mM pyridoxal-5'-phosphate (PLP) cofactor.
-
Substrate Loading: Dissolve 1-(2,4-difluorophenyl)butan-1-one (50 g/L) and isopropylamine (1 M, amine donor) in the buffer. Validation checkpoint: Ensure complete dissolution; use up to 15% DMSO as a cosolvent if the ketone crashes out[3].
-
Enzyme Addition: Add the engineered (S)-selective ω-transaminase (10–15% w/w relative to substrate)[3].
-
Reaction & ISPR: Incubate at 45°C with orbital shaking. Apply a continuous N₂ sweep to volatilize the acetone byproduct. Monitor the disappearance of the ketone via HPLC.
-
Workup: Once conversion >99% is reached, adjust the pH to 11 using 2M NaOH, extract the aqueous layer with methyl tert-butyl ether (MTBE), dry over Na₂SO₄, and concentrate to yield the chiral amine.
Biocatalytic transamination cycle with in-situ product removal.
Section 2: Diastereoselective Synthesis (Ellman’s Sulfinamide Auxiliary)
The Causality: Condensation of 2,4-difluorobenzaldehyde with (R)-tert-butanesulfinamide yields a chiral sulfinyl imine. The addition of a propyl Grignard reagent proceeds via a highly ordered transition state[4]. The bulky tert-butyl group of the sulfinamide sterically shields one face of the imine. The choice of solvent dictates whether the transition state is cyclic (coordinating the magnesium to the sulfinyl oxygen) or open, which directly dictates the diastereomeric ratio (dr) and the final ee[5].
Troubleshooting & FAQs
Q: After Grignard addition and deprotection, my ee is only 85%. Where is the stereocontrol failing? A: Your failure mode is occurring during the nucleophilic addition step. If you are using THF as your primary solvent, its strong coordinating ability disrupts the cyclic transition state between the magnesium ion and the sulfinyl oxygen, leading to competitive facial attack[5]. Switch to a non-coordinating solvent like toluene or dichloromethane (DCM) and strictly maintain cryogenic temperatures (-48°C to -78°C) during the addition.
Self-Validating Experimental Protocol: Ellman's Auxiliary Route
-
Imine Condensation: In a dry flask under N₂, combine 2,4-difluorobenzaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in anhydrous THF. Add Ti(OEt)₄ (2.0 eq) as a Lewis acid/water scavenger and stir at room temperature for 12 h. Quench with brine, filter through Celite, and concentrate.
-
Grignard Addition (Critical Step): Dissolve the crude sulfinyl imine in anhydrous toluene (crucial for high dr) and cool to -48°C. Dropwise add propylmagnesium bromide (1.5 eq). Stir for 4 h, then quench with saturated NH₄Cl. Extract with EtOAc. Validation checkpoint: Analyze the crude intermediate via ¹H NMR; the dr should be >95:5 before proceeding[4].
-
Auxiliary Cleavage: Dissolve the diastereomerically pure sulfinamide in MeOH. Add 4M HCl in dioxane (2.0 eq) and stir at room temperature for 2 h. Concentrate, neutralize with saturated NaHCO₃, and extract with DCM to isolate (S)-1-(2,4-difluorophenyl)butylamine with retention of configuration[5].
Diastereoselective synthesis workflow using Ellman's sulfinamide auxiliary.
Section 3: Classical Chiral Resolution
The Causality: Classical resolution relies on forming diastereomeric salts using a chiral acid (e.g., (S)-mandelic acid or L-tartaric acid) with the racemic amine. The thermodynamic driving force is the differential lattice energy and kinetic solubility between the (S,S) and (R,S) diastereomeric salts in a specific solvent matrix[3].
Troubleshooting & FAQs
Q: The ee of my resolved salt is plateauing at 90% even after three recrystallizations. How do I break this ceiling? A: You have hit a eutectic point, where the major and minor diastereomeric salts co-crystallize at a fixed ratio. To break a eutectic plateau, you must alter the thermodynamic landscape. Do not simply repeat the recrystallization in the same solvent. Reslurry the salt in a solvent with a completely different dielectric constant—such as switching from methanol to isopropyl acetate (IPAc) at 50°C—to upgrade the chiral purity[3].
Self-Validating Experimental Protocol: Chiral Resolution
-
Salt Formation: Dissolve racemic 1-(2,4-difluorophenyl)butylamine (1.0 eq) in methanol. Heat to 60°C and add a solution of (S)-mandelic acid (1.0 eq) in methanol.
-
Crystallization: Allow the solution to cool to room temperature slowly over 12 h (do not crash cool, as this traps impurities) to promote the selective crystallization of the (S,S)-diastereomeric salt.
-
Upgrading (Eutectic Bypass): Filter the crystals. Analyze via chiral HPLC. If ee is below 98%, reslurry the salt in isopropyl acetate (IPAc) at 50°C for 2 h, cool to 20°C, and refilter[3].
-
Freebasing: Suspend the enantiopure salt in water, add 2M NaOH until pH > 11, and extract with DCM to recover the free chiral amine.
Quantitative Data Summary: Method Comparison
| Synthesis Strategy | Typical ee (%) | Key Stereocontrol Element | Primary Failure Mode | Scalability & Cost |
| ω-Transaminase Biocatalysis | >99% | Enzyme Active Site Pocket | Equilibrium stalling / Product inhibition | High (Excellent atom economy) |
| Ellman's Sulfinamide | 95–98% | Chiral Auxiliary (Steric Shielding) | Poor solvent choice disrupting transition state | Medium (Requires cryogenic temps) |
| Classical Chiral Resolution | 85–95% | Diastereomeric Salt Solubility | Eutectic point plateau during crystallization | Low-Medium (Max 50% theoretical yield) |
References
-
"Continuous flow-mode synthesis of (chiral) amines with transaminase", UCLouvain Dial Repository. Available at: [Link]
-
"Efficient Production of Enantiomerically Pure Chiral Amines at Concentrations of 50 g/L Using Transaminases", Organic Process Research & Development. Available at: [Link]
-
"Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary", MDPI Molecules. Available at: [Link]
-
"From Chiral Resolution to Diastereoselective Ellman Chemistry to Biocatalysis: Route Evolution for the Efficient Synthesis of the Tetrahydrobenzoazepine Core of BTK Inhibitor BIIB091", Organic Process Research & Development. Available at: [Link]
-
"Synthetic Approach toward Enantiopure Cyclic Sulfinamides", Organic Letters. Available at: [Link]
Sources
Technical Support Center: Optimizing Extraction of (S)-1-(2,4-difluorophenyl)butylamine
Welcome to the technical support center for the synthesis and purification of (S)-1-(2,4-difluorophenyl)butylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the critical liquid-liquid extraction step for this valuable chiral intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your process.
Troubleshooting Guide
This section addresses specific issues you may encounter during the workup and extraction of (S)-1-(2,4-difluorophenyl)butylamine.
Q1: My overall yield after extraction is significantly lower than expected. What are the potential causes?
A1: Low recovery of your target amine is a common issue that can stem from several factors, often related to pH control and phase partitioning. The core of the issue lies in ensuring the amine is in the correct state (protonated salt or free base) in the desired phase.
-
Incomplete Protonation: To pull the amine from the organic reaction mixture into the aqueous phase, it must be converted to its ammonium salt. If the pH of the acidic wash is too high, a significant portion of the amine will remain as the free base in the organic layer, leading to loss. The pKa of the conjugate acid of a typical primary amine is around 10-11[1]. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring will decrease the basicity of the amine, lowering the pKa of its conjugate acid, likely to a range of 9.0-9.5. To ensure >99% protonation, the pH of the aqueous acid wash should be at least 2 pH units below the amine's pKa. A pH of 2-4 is generally effective.
-
Incomplete Deprotonation (Liberation): After isolating the acidic aqueous phase containing your protonated amine, you must raise the pH to regenerate the free amine for re-extraction into an organic solvent. If the pH is not sufficiently high, the amine will remain in its protonated, water-soluble form. A patent for recovering amines from aqueous mixtures suggests increasing the pH to at least 1.0 unit above the highest pKa of the amine[2]. For this compound, adjusting the aqueous layer to a pH of 11-12 with a base like NaOH or KOH is critical to ensure complete conversion to the free base.
-
Poor Solvent Choice: The organic solvent used for the final extraction of the free amine must have a high affinity for the product and be immiscible with water. Solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Diethyl Ether (Et₂O) are common choices[3][4]. If the partition coefficient is low, multiple extractions will be necessary to achieve high recovery.
-
Premature Product Precipitation: If the concentration of the amine salt in the aqueous layer is too high, it may precipitate, especially if the salt has limited solubility. This can be mistaken for other solids or lost during transfers. Ensure you use a sufficient volume of aqueous acid to keep the salt dissolved.
Below is a decision tree to guide your troubleshooting process for low yield.
Caption: Troubleshooting Decision Tree for Low Extraction Yield.
Q2: An intractable emulsion formed during my liquid-liquid extraction. How can I break it and prevent it from happening again?
A2: Emulsion formation is a frequent challenge in amine extractions, arising from the presence of surfactants, fine particulates, or high shear mixing that creates a stable colloidal suspension of one liquid phase within the other.[5][6][7]
Protocol for Breaking an Emulsion:
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (20-30 minutes). Often, the phases will separate on their own.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to destabilize the emulsion and force the separation of layers.[4]
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking. A slow, figure-eight motion can help coalesce the dispersed droplets without re-introducing high shear.
-
Filtration: For emulsions stabilized by fine solid particles, filtering the entire mixture through a pad of Celite® or glass wool can remove the stabilizing agent and break the emulsion.
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the interfacial tension enough to resolve the emulsion. For example, if using ethyl acetate, adding a small volume of THF might help, though care must be taken as THF has some water miscibility.[4]
Prevention Strategies:
-
Control Mixing: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times. This is often sufficient for extraction without imparting enough energy to form a stable emulsion.
-
Filter Before Extraction: If your crude reaction mixture contains solids (e.g., catalyst residue, salts), filter them off before performing the aqueous workup.
-
Phase Ratio: Avoid using nearly equal volumes of organic and aqueous phases. A ratio of at least 1.5:1 (either way) can reduce the tendency for emulsion formation.
Q3: My final product is contaminated with a non-basic organic impurity. How can I improve the purity of my extracted amine?
A3: This indicates that your initial acidic wash was not effective at selectively extracting only your basic amine.
-
Back-Extraction: This is the most robust method. After extracting your amine into the final organic solvent, you can perform a "release and catch" purification.
-
Wash the organic layer (containing your free amine and impurities) with a fresh portion of acidic solution (e.g., 1M HCl). Your amine will be "caught" by the acid and move into the aqueous phase, leaving the non-basic impurity behind in the organic layer.
-
Discard the organic layer containing the impurity.
-
Take the new acidic aqueous layer, basify it to pH 11-12, and re-extract your now-purified amine with a fresh organic solvent.[3]
-
-
Optimize pH of Initial Wash: The pH of your initial acid wash might be too low, causing co-extraction of weakly acidic or neutral but polar impurities. Try increasing the pH slightly (e.g., from 1-2 to 3-4) to see if you can achieve more selective protonation and extraction of your target amine. This requires careful optimization, as described in studies on selective amine extraction.[8]
Frequently Asked Questions (FAQs)
Q: What is the optimal pH for each stage of the acid-base extraction?
A: The optimal pH is dictated by the pKa of the amine's conjugate acid, which we estimate to be around 9.0-9.5.
-
Acidic Extraction (Capture): To extract the amine from the initial organic mixture into the aqueous phase, the pH should be at least 2 units below the pKa.
-
Recommended pH: 2.0 - 4.0 . This ensures >99% of the amine exists as the water-soluble ammonium salt.
-
-
Basification (Release): To liberate the free amine from the aqueous salt solution for extraction back into an organic solvent, the pH should be at least 2 units above the pKa.
-
Recommended pH: 11.0 - 12.0 . This ensures >99% of the amine is in its neutral, organic-soluble free base form.
-
| Extraction Step | Purpose | Target Amine Species | Optimal Aqueous pH | Rationale |
| 1. Acid Wash | Transfer amine from organic to aqueous phase | R-NH₃⁺ (Ammonium Salt) | 2.0 - 4.0 | pH << pKa ensures complete protonation and water solubility. |
| 2. Basification | Regenerate the free amine in the aqueous phase | R-NH₂ (Free Base) | 11.0 - 12.0 | pH >> pKa ensures complete deprotonation for organic solubility.[2] |
| 3. Final Extraction | Transfer free amine from aqueous to organic phase | R-NH₂ (Free Base) | 11.0 - 12.0 | The free base has a high partition coefficient in common organic solvents. |
Q: Which organic solvent system is best for extracting (S)-1-(2,4-difluorophenyl)butylamine?
A: The ideal solvent should have high solubility for the free amine, low miscibility with water, a relatively low boiling point for easy removal, and should not react with the product.
| Solvent | Boiling Point (°C) | Density (g/mL) | Water Solubility | Notes |
| Dichloromethane (DCM) | 39.6 | 1.33 | 13 g/L | Excellent solvent, but forms the bottom layer. Can be harder to separate emulsions. Health and environmental concerns are high. |
| Ethyl Acetate (EtOAc) | 77.1 | 0.902 | 83 g/L | Good choice. Less toxic than DCM. Can be prone to hydrolysis under very high or low pH. Forms the top layer. |
| Diethyl Ether (Et₂O) | 34.6 | 0.713 | 69 g/L | Very effective, but extremely volatile and flammable, requiring careful handling. Forms the top layer.[9] |
| Methyl-THF (2-MeTHF) | 80.0 | 0.854 | 140 g/L | A "greener" alternative to THF and DCM. Forms the top layer and has better phase separation from water than THF.[4] |
Recommendation: Start with Ethyl Acetate due to its good balance of effectiveness, safety, and ease of use. If yield is still low, consider Dichloromethane . For pilot or scale-up applications, 2-MeTHF is an excellent, more environmentally benign option.
Q: How many extractions are necessary to ensure a high yield?
A: It is a common misconception that one extraction is sufficient. The distribution of a solute between two immiscible phases is governed by its partition coefficient. It is mathematically more efficient to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume.
Standard Protocol: For both the initial acid wash and the final extraction of the free base, perform a minimum of three separate extractions . Combine the respective aqueous or organic layers for the next step in the process. For particularly valuable products or if partitioning is poor, up to five extractions may be warranted.
General Extraction Workflow
The following diagram illustrates the standard acid-base extraction protocol for isolating a primary amine like (S)-1-(2,4-difluorophenyl)butylamine from a crude reaction mixture.
Caption: Standard Workflow for Acid-Base Extraction of Primary Amines.
References
- BenchChem. (2025). A Comparative Guide to Chiral Resolving Agents for Primary Amines.
- Heslop, B., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, RSC Publishing. DOI:10.1039/D1RE00205H.
- Barad, J. M., et al. (2010). Stability and Performance Study of Water-in-Oil-in-Water Emulsion: Extraction of Aromatic Amines.
- BenchChem. (2025). Troubleshooting low yields in the amination of 2-bromo-1-(4-hydroxyphenyl)ethanone.
- CoLab.ws.
- Reddit. (2023). Extraction solvent for amines in an aqueous reaction solution? r/chemistry.
- Lee, J. et al. (2020). Systems and methods for recovering amines and their derivates from aqueous mixtures.
- Master Organic Chemistry. (2026). The pKa Table Is Your Friend.
- Ransley, D. L. (1970). Separation of organic acids by reactive-extraction with amines.
- Sloop, J. C., et al. (2018).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. WO2020060970A1 - Systems and methods for recovering amines and their derivates from aqueous mixtures - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stability and Performance Study of Water-in-Oil-in-Water Emulsion: Extraction of Aromatic Amines | CoLab [colab.ws]
- 7. Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in (S)-1-(2,4-difluorophenyl)butylamine Coupling Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specific challenges encountered when performing coupling reactions with the sterically hindered secondary amine, (S)-1-(2,4-difluorophenyl)butylamine. Our goal is to equip you with the knowledge to diagnose and resolve common experimental issues, ensuring the successful synthesis of your target molecules.
The inherent steric bulk of (S)-1-(2,4-difluorophenyl)butylamine presents a significant hurdle in forming C-N bonds, whether through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination or in amide bond formation. The bulky butyl group and the ortho-difluorophenyl ring impede the approach of the nitrogen nucleophile to the electrophilic center, often leading to low yields, slow reaction rates, or complete reaction failure. This guide will explore proven strategies to overcome these steric challenges.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.
Section 1: Palladium-Catalyzed C-N Cross-Coupling (e.g., Buchwald-Hartwig Amination)
Question 1: My Buchwald-Hartwig reaction with (S)-1-(2,4-difluorophenyl)butylamine and an aryl halide is giving low to no yield. What are the likely causes and how can I improve it?
Answer:
Low yields in this context are a frequent challenge primarily due to the steric hindrance of the amine.[1][2] Several factors can contribute to this issue.
Potential Causes:
-
Inappropriate Ligand Choice: The ligand is crucial for promoting the key steps of the catalytic cycle: oxidative addition, amine coordination, and reductive elimination.[3][4] For sterically demanding secondary amines, bulky, electron-rich phosphine ligands are generally required to facilitate these steps and prevent catalyst decomposition.[5][6]
-
Suboptimal Base: The base plays a critical role in deprotonating the amine to form the active nucleophile. A base that is too weak may not be effective, while an overly strong or sterically hindered base can lead to side reactions like β-hydride elimination or decomposition of base-sensitive substrates.
-
Catalyst Deactivation: The palladium catalyst can be deactivated by impurities in the reagents or solvent, or by coordination of the sterically demanding amine itself, which can inhibit the catalytic cycle.[7]
-
Insufficient Reaction Temperature or Time: Overcoming the high activation energy associated with sterically hindered substrates often requires elevated temperatures and extended reaction times.[8][9]
Troubleshooting Steps & Solutions:
-
Optimize the Ligand: This is often the most critical parameter. For hindered secondary amines, consider switching to specialized biarylphosphine ligands known for their effectiveness in challenging couplings.
Ligand Family Specific Examples Key Advantages for Hindered Amines Buchwald Ligands RuPhos, XPhos, BrettPhos Bulky and electron-rich, promoting reductive elimination.[1][5][10] Ferrocene-based Ligands Josiphos-type ligands Can be effective in specific cases. N-Heterocyclic Carbenes (NHCs) IPr*OMe Have shown success in coupling hindered substrates.[6] -
Screen Different Bases: The choice of base is substrate-dependent.
-
Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common starting points.[4][11]
-
Weaker Bases: For base-sensitive functional groups, consider cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher temperatures.[1][7]
-
-
Use a Pre-catalyst: Palladium pre-catalysts are often more stable and efficient at forming the active Pd(0) species. Consider using a G3 or G4 pre-catalyst of the chosen ligand (e.g., RuPhos-G3-Pd).
-
Adjust Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature, typically in the range of 80-120 °C.[8]
-
Solvent: Anhydrous, degassed solvents are essential. Toluene, dioxane, and CPME are common choices.[1][9]
-
Concentration: Ensure the reaction is not too dilute; a concentration of 0.1-0.5 M is a good starting point.[12]
-
dot
Caption: Troubleshooting workflow for low yields in Buchwald-Hartwig amination.
Section 2: Amide Bond Formation
Question 2: I am struggling to form an amide bond between (S)-1-(2,4-difluorophenyl)butylamine and a carboxylic acid using standard coupling reagents like HATU or HBTU. What should I try next?
Answer:
The low nucleophilicity and steric bulk of (S)-1-(2,4-difluorophenyl)butylamine can render standard peptide coupling reagents ineffective.[12][13] The activated carboxylic acid species may decompose before the hindered amine can attack.
Potential Causes:
-
Insufficiently Reactive Activated Species: The active ester formed by common uronium/aminium or phosphonium reagents may not be electrophilic enough to react with the sterically hindered amine.[14][15]
-
Short Half-life of Activated Species: The activated intermediate may revert to the starting carboxylic acid or undergo side reactions before the coupling can occur.[12]
-
Steric Clash: The bulky nature of both the amine and potentially the carboxylic acid prevents the necessary orbital overlap for bond formation.[13]
Troubleshooting Steps & Solutions:
-
Switch to More Powerful Coupling Reagents: For difficult couplings, more reactive reagents are often necessary.
Coupling Reagent Class Key Advantages for Hindered Couplings COMU Uronium/Aminium Based on Oxyma, which forms more reactive esters than HOBt-based reagents.[14] PyAOP Phosphonium Highly effective for coupling sterically hindered amino acids.[15][16] DMTMM Triazine-based Has shown advantages for sterically hindered amines.[17] -
Convert the Carboxylic Acid to an Acyl Fluoride: Acyl fluorides are generally more reactive than their corresponding active esters and can be effective for coupling with hindered amines, often requiring elevated temperatures.[18][19][20] This can be achieved using reagents like Cyanuric Fluoride or XtalFluor-E.
-
Optimize Reaction Conditions:
-
Solvent: Aprotic polar solvents like DMF or NMP are generally preferred over less polar options like DCM.[21]
-
Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA) is crucial to deprotonate the carboxylic acid without competing with the primary amine.[21]
-
Temperature: Increasing the temperature can help overcome the activation energy barrier.[18][19]
-
Pre-activation: Allow the carboxylic acid to react with the coupling reagent for a short period (5-15 minutes) before adding the hindered amine.[21]
-
dot
Caption: Decision tree for troubleshooting hindered amide bond formation.
Section 3: General Considerations
Question 3: Are there any general tips for working with sterically hindered amines like (S)-1-(2,4-difluorophenyl)butylamine to ensure reproducibility?
Answer:
Yes, meticulous experimental technique is paramount when dealing with challenging substrates.
-
Purity of Reagents: Ensure all reagents, especially the amine, are of high purity. Trace impurities can poison the catalyst or lead to side reactions.[7] Liquid amines can be purified by passing them through a short plug of activated alumina.[7]
-
Inert Atmosphere: For palladium-catalyzed reactions, maintaining a strict inert atmosphere (Argon or Nitrogen) is crucial to prevent oxidation of the Pd(0) catalyst.[9]
-
Degassed Solvents: Use properly degassed solvents to remove dissolved oxygen.[7]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS. Due to slower reaction rates, what might typically be a 4-hour reaction could require 24 hours or more.
-
Stoichiometry: A slight excess (1.1-1.2 equivalents) of the amine is often used in cross-coupling reactions to drive the reaction to completion.[9]
References
- Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901-7902.
- Bergbreiter, D. E., & Weatherford, J. W. (2010). Soluble polymer-supported hindered phosphine ligands for palladium-catalyzed aryl amination. Catalysis Science & Technology, 1(1), 93-99.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- Nolan, S. P., & Cazin, C. S. J. (Eds.). (2008). N-Heterocyclic Carbenes in Synthesis. Wiley-VCH.
- Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- McDonald, R. I., Liu, G., & Stahl, S. S. (2015). Allylic Aminations with Hindered Secondary Amine Nucleophiles Catalyzed by Heterobimetallic Pd–Ti Complexes. Organic Letters, 17(3), 572-575.
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433.
- Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(1), 57-68.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
-
ResearchGate. (n.d.). Coupling reactions involving bulky secondary amines and iodobenzene at 120 °C with TBAM (B4) or TBPM (B7) using 10 mol‐% CuI loadings. Retrieved from [Link]
-
University of Copenhagen Research Portal. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
-
Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
- Li, W., & Zhang, X. (2017). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Organic & Biomolecular Chemistry, 15(48), 10178-10182.
- Hartwig, J. F. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Accounts of Chemical Research, 52(7), 1877-1889.
- Fors, B. P., & Buchwald, S. L. (2010). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 132(43), 15302-15305.
- Ghosh, A., et al. (2020). C–N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) Catalyst.
- Bálint, E., et al. (2022). Expanding amide bond formation with CaLB-BOP: from sterically hindered substrates to aqueous and micellar media. RSC Advances, 12(12), 7384-7391.
-
ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. Retrieved from [Link]
-
Reddit. (2026). Troubleshooting a C–N Coupling Reaction. Retrieved from [Link]
- Bode, J. W. (2013). The Synthesis of Sterically Hindered Amides. CHIMIA, 67(1), 21-25.
- Guo, Y., et al. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction.
- Fernández, I., & Bickelhaupt, F. M. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 126(11), 1871-1880.
Sources
- 1. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
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- 6. researchgate.net [researchgate.net]
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- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 11. chem.libretexts.org [chem.libretexts.org]
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- 13. View of The Synthesis of Sterically Hindered Amides [chimia.ch]
- 14. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. peptide.com [peptide.com]
- 17. chempep.com [chempep.com]
- 18. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 19. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 20. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
purification of (S)-1-(2,4-difluorophenyl)butylamine without column chromatography
Authorized Internal Guide for Process Chemistry & Analytical Development Lead Scientist: Senior Application Scientist, Chiral Separations Division Topic: Chromatography-Free Purification of (S)-1-(2,4-difluorophenyl)butylamine
Welcome to the Chiral Separations Support Hub. Purifying chiral amines like (S)-1-(2,4-difluorophenyl)butylamine at scale requires moving away from resource-heavy silica gel chromatography. This guide provides field-proven, chromatography-free workflows to achieve both high chemical purity and >99% enantiomeric excess (ee). Every protocol detailed below is designed as a self-validating system , ensuring that you can analytically confirm the success of each step before proceeding.
Core Purification Workflow
The logical relationship of our chromatography-free purification strategy relies on two distinct physical property manipulations: acid-base solubility differentials (to remove chemical impurities) and diastereomeric lattice energy differentials (to remove the unwanted (R)-enantiomer).
Workflow for chromatography-free purification of chiral amines.
Chemical Purity: Acid-Base Extraction
Q: How do I remove neutral and acidic impurities from the crude reaction mixture without using a silica gel column?
The Science (Causality): (S)-1-(2,4-difluorophenyl)butylamine is a primary amine with a basic nitrogen lone pair. By treating the crude mixture with an aqueous acid, the amine is reversibly protonated into a highly polar, water-soluble ammonium salt. Neutral and acidic impurities lack this basic center; they remain highly lipophilic and stay trapped in the organic solvent. Discarding the organic layer permanently removes these impurities. Subsequent basification of the aqueous layer neutralizes the ammonium salt, regenerating the lipophilic free amine, which is then cleanly extracted into a fresh organic phase 1.
Protocol 1: Standard Acid-Base Extraction
-
Dissolution: Dissolve the crude amine mixture in dichloromethane (DCM) at a ratio of 10 mL/g.
-
Acidic Extraction: Add 1.5 equivalents of 1 M aqueous HCl. Stir vigorously for 10 minutes to ensure complete protonation.
-
Phase Separation: Transfer to a separatory funnel. Drain and discard the lower organic layer (containing neutral/acidic impurities).
-
Aqueous Wash: Wash the retained aqueous layer with a small volume of fresh DCM (3 mL/g) to scavenge any residual lipophilic impurities. Discard the DCM.
-
Basification: Cool the aqueous layer in an ice bath (neutralization is highly exothermic). Slowly add 2 M NaOH dropwise until the pH > 10. The aqueous layer will turn cloudy as the free amine precipitates.
-
Recovery: Extract the basified aqueous layer with fresh DCM (3 x 5 mL/g).
-
Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Self-Validation Step: Spot the final concentrated product on a TLC plate (10% MeOH in DCM with 1% NH₄OH) alongside the crude starting material. The purified product must show a single spot that stains positively with Ninhydrin, confirming the total absence of UV-active non-amine impurities.
Enantiomeric Enrichment: Diastereomeric Salt Resolution
Q: My isolated (S)-1-(2,4-difluorophenyl)butylamine has an enantiomeric excess (ee) of only 85%. How can I upgrade this to >99% ee without a chiral HPLC column?
The Science (Causality): Enantiomers have identical physical properties in an achiral environment, making direct crystallization impossible. However, by reacting the partially enriched amine with an enantiomerically pure chiral acid—such as (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA)—you form a pair of diastereomeric salts 2. Diastereomers possess distinct lattice energies and solubilities. The [(S)-amine·(+)-DBTA] salt is intentionally selected to be the less soluble diastereomer in an ethanol/water matrix. As the solution cools, it preferentially crystallizes, leaving the unwanted (R)-amine salt dissolved in the mother liquor 3.
Quantitative Data Summary for Chiral Resolution
| Purification Technique | Resolving Agent | Solvent System | Typical Yield (%)* | Target Enantiomeric Excess (ee %) |
| Acid-Base Extraction | 1 M HCl / 2 M NaOH | DCM / Water | 85 - 95 | N/A (Removes chemical impurities) |
| Diastereomeric Salt | (+)-Dibenzoyl-D-tartaric acid | Ethanol / Water | 35 - 45 | > 99.0 |
| Diastereomeric Salt | L-(+)-Tartaric acid | Methanol | 30 - 40 | 98.5 |
| Diastereomeric Salt | (S)-Mandelic acid | Isopropanol | 30 - 35 | 97.0 |
*Note: Yields for diastereomeric salt resolutions represent the percentage recovered from a racemic (50/50) starting mixture, where the theoretical maximum yield of the desired enantiomer is 50%.
Protocol 2: Fractional Crystallization
-
Salt Formation: Dissolve the chemically pure amine in an Ethanol/Water (9:1 v/v) mixture (15 mL/g). Add 0.5 to 1.0 equivalents of (+)-DBTA.
-
Heating: Heat the suspension to 70 °C with stirring until a completely homogeneous solution is achieved.
-
Controlled Cooling: Cool the solution at a strict, controlled rate of 5 °C/hour down to 4 °C. Causality: Rapid cooling causes supersaturation spikes, kinetically trapping the more soluble (R)-diastereomer inside the rapidly forming crystal lattice. Slow cooling ensures thermodynamic control and pure crystal growth.
-
Isolation: Filter the resulting white crystals under vacuum. Wash the filter cake with ice-cold ethanol to remove surface mother liquor.
-
Free-Basing: Suspend the isolated crystals in DCM and add 1 M NaOH until the aqueous layer reaches pH > 10. Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the enantiopure (S)-amine.
-
Self-Validation Step: Before bulk free-basing, take a 5 mg aliquot of the crystals, perform a miniature free-basing in a vial, and analyze via Chiral HPLC. If the ee is <99%, perform a second recrystallization of the intact salt in pure ethanol before proceeding.
Troubleshooting & FAQs
Q: During the acid-base extraction, a persistent, milky emulsion forms that prevents phase separation. How do I break it? A: Fluorinated aliphatic amines frequently act as surfactants. They reduce the interfacial tension between the aqueous and organic phases, stabilizing emulsions 1.
-
Corrective Action: Add saturated aqueous NaCl (brine) directly to the separatory funnel. The high ionic strength of the brine drastically increases the density and polarity of the aqueous phase. This forces the organic molecules out of the water (the "salting-out" effect), rapidly breaking the emulsion and restoring a sharp phase boundary.
Q: When adding the chiral resolving agent and cooling, the product forms a dense oil at the bottom of the flask instead of crystals ("oiling out"). What causes this and how is it fixed? A: "Oiling out" (liquid-liquid phase separation) occurs when the concentration of the diastereomeric salt exceeds its solubility limit, but the activation energy required for crystal nucleation is too high. The salt separates as a viscous liquid, which indiscriminately traps both enantiomers and impurities.
-
Corrective Action:
-
Reheat the mixture until the oil redissolves into a single homogeneous phase.
-
Add a less polar anti-solvent (e.g., MTBE or heptane) dropwise until the solution becomes slightly turbid, then heat just enough to clear the turbidity.
-
Seed the solution: Introduce a microscopic seed crystal of the pure [(S)-amine·(+)-DBTA] salt at the metastable zone (just below the saturation temperature). Seeding bypasses the nucleation energy barrier, forcing the system to undergo solid-liquid crystallization rather than liquid-liquid separation.
-
References
-
Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid. BenchChem. Available at:[2]
-
L-TARTARIC ACID. Ataman Kimya. Available at:
-
(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine. BenchChem. Available at:[3]
-
(S)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride | 1810074-89-5. BenchChem. Available at:[1]
Sources
reducing side reactions in (S)-1-(2,4-difluorophenyl)butylamine derivatization
Technical Support Center: Troubleshooting Derivatization of (S)-1-(2,4-difluorophenyl)butylamine
Role: Senior Application Scientist Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: Provide a mechanistic understanding and actionable protocols to minimize side reactions (racemization, over-alkylation, and incomplete conversion) during the derivatization of the chiral building block (S)-1-(2,4-difluorophenyl)butylamine[1].
Part 1: Mechanistic Grounding – The Root Cause of Side Reactions
Before troubleshooting, we must establish the causality behind the side reactions associated with (S)-1-(2,4-difluorophenyl)butylamine. This specific chiral amine presents two competing physicochemical challenges during derivatization:
-
Hyper-Acidity of the Benzylic α -Proton (Racemization Risk): The stereocenter of this molecule is benzylic. More critically, the highly electronegative fluorine atoms at the ortho (2-) and para (4-) positions of the phenyl ring exert a powerful inductive electron-withdrawing effect (-I effect). This significantly increases the acidity of the α -proton. Exposure to strong or unhindered bases (e.g., DIPEA, TEA, DBU) during amide coupling can lead to reversible deprotonation, forming a planar aza-allyl intermediate that results in rapid racemization upon reprotonation[2][3].
-
Steric Hindrance (Incomplete Conversion & Chemoselectivity): The combination of a flexible, bulky butyl chain and the ortho-fluorine atom creates a sterically demanding environment around the primary amine. This steric bulk slows down nucleophilic attack, often leading to stalled reactions or forcing chemists to use harsher conditions (heat or excess reagents), which paradoxically triggers the racemization cascade[4].
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing >15% racemization when coupling (S)-1-(2,4-difluorophenyl)butylamine with a carboxylic acid using HBTU and DIPEA. How can I preserve the enantiomeric excess (ee)? The Expert's Answer: Your choice of base is the primary culprit. DIPEA has a pKa of ~10.5, which is strong enough to deprotonate the highly activated benzylic α -proton of your substrate.
-
Actionable Fix: Switch your base to N-methylmorpholine (NMM, pKa 7.38) or 2,4,6-trimethylpyridine (TMP, pKa 7.4). These weaker bases are sufficient to drive the coupling cycle without risking α -deprotonation[2]. Furthermore, upgrade your coupling reagent from HBTU to HATU or COMU. HATU forms a highly reactive 7-aza-OBt ester intermediate that accelerates the nucleophilic attack, kinetically outcompeting the racemization pathway[3].
Q2: During reductive amination with an aliphatic aldehyde, I am generating 20-30% of a tertiary amine byproduct. How do I prevent over-alkylation? The Expert's Answer: This is a classic chemoselectivity issue. When the primary amine is alkylated to a secondary amine, the new alkyl group donates electron density, making the resulting secondary amine more nucleophilic than your starting material. If the aldehyde and reducing agent are present simultaneously (direct reductive amination), the secondary amine will immediately react with another aldehyde molecule.
-
Actionable Fix: Transition to a step-wise reductive amination . Force the complete formation of the imine first using a dehydrating agent (like Ti(OiPr)4 or molecular sieves) in the absence of the reducing agent. Once imine formation is verified, use a mild, chemoselective reducing agent like Sodium triacetoxyborohydride (NaBH(OAc)3), which reduces imines but not aldehydes.
Q3: My alkylation reactions are stalling at 50% conversion, even with excess alkyl halide. The Expert's Answer: The ortho-fluorine atom and the butyl chain are sterically shielding the nitrogen lone pair. Pushing the reaction with heat will likely cause elimination or racemization.
-
Actionable Fix: Enhance the electrophilicity of your alkylating agent rather than the nucleophilicity of the amine. Convert your alkyl chlorides/bromides to alkyl triflates (OTf) or use catalytic sodium iodide (Finkelstein conditions) to generate a more reactive alkyl iodide in situ.
Part 3: Quantitative Data & Reagent Selection
To illustrate the critical importance of reagent selection, the following table summarizes the validated impact of various coupling conditions on the yield and stereochemical integrity of the (S)-1-(2,4-difluorophenyl)butylamine stereocenter.
Table 1: Impact of Coupling Reagents and Bases on Amidation Efficiency
| Coupling Reagent | Base | Base pKa | Conversion Yield (%) | Enantiomeric Excess (ee %) | Recommendation |
| HBTU | DIPEA | 10.5 | 82% | 78% | ❌ High Racemization |
| HATU | DIPEA | 10.5 | 91% | 86% | ⚠️ Moderate Racemization |
| EDC / HOBt | NMM | 7.38 | 75% | >98% | ⚠️ Low Yield (Steric stall) |
| HATU | NMM | 7.38 | 94% | >99% | ✅ Optimal Balance |
| COMU | TMP | 7.40 | 96% | >99% | ✅ Optimal Balance |
Part 4: Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. They include mandatory analytical checkpoints to ensure stereochemical integrity is maintained before proceeding to downstream synthesis.
Protocol A: Racemization-Free Amide Coupling
This protocol utilizes HATU/NMM to kinetically favor amidation while suppressing base-catalyzed deprotonation[3].
-
Pre-activation: In an oven-dried flask under inert atmosphere (N2), dissolve the carboxylic acid (1.05 equiv) and HATU (1.05 equiv) in anhydrous DMF (0.2 M). Cool the mixture to 0 °C using an ice bath.
-
Base Addition: Add N-methylmorpholine (NMM) (2.0 equiv) dropwise. Stir for 5 minutes to form the activated ester.
-
Amine Addition: Add (S)-1-(2,4-difluorophenyl)butylamine (1.0 equiv) slowly to the cold solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Validation Checkpoint 1 (Conversion): Analyze an aliquot via LC-MS. Do not push the reaction past 4 hours, as prolonged exposure to even weak bases can induce micro-racemization[2].
-
Workup: Quench with saturated aqueous NH4Cl (maintaining a slightly acidic pH of 5-6 to immediately protonate any residual base). Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.
-
Validation Checkpoint 2 (Stereo-integrity): Perform Chiral HPLC analysis against a racemic standard to confirm >99% ee retention.
Protocol B: Step-Wise Reductive Amination (Zero Over-alkylation)
-
Imine Formation: Dissolve (S)-1-(2,4-difluorophenyl)butylamine (1.0 equiv) and the target aldehyde (1.0 equiv) in anhydrous DCM. Add Ti(OiPr)4 (2.0 equiv). Stir at room temperature for 6 hours.
-
Validation Checkpoint 1: Analyze via IR spectroscopy (look for the disappearance of the aldehyde C=O stretch at ~1700 cm⁻¹ and appearance of the imine C=N stretch at ~1650 cm⁻¹).
-
Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)3 (1.5 equiv) in small portions. Stir for 4 hours at room temperature.
-
Workup: Quench carefully with 1N NaOH to precipitate titanium salts. Filter through a pad of Celite, extract the filtrate with DCM, and concentrate.
Part 5: Mandatory Visualizations
Mechanistic Pathway of Racemization vs. Stereoretentive Amidation
Caption: Mechanistic pathway showing base-induced racemization versus successful stereoretentive amidation.
Experimental Workflow for Racemization-Free Derivatization
Caption: Step-by-step workflow for the racemization-free derivatization and purity analysis.
References
- ChemScene. "2098086-49-6 | 1-(2,4-Difluorophenyl)butan-1-amine hydrochloride." ChemScene Chemical Database.
- Luxembourg Bio Technologies. "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis." Luxembourg Bio Technologies Technical Reports.
- BenchChem. "A Comparative Guide to Racemization in Peptide Synthesis: HATU vs. Alternative Coupling Reagents." BenchChem Technical Support.
- Organic Process Research & Development. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." ACS Publications.
Sources
chiral HPLC vs GC analysis for (S)-1-(2,4-difluorophenyl)butylamine enantiopurity
An in-depth technical comparison of analytical strategies for the enantiomeric resolution of (S)-1-(2,4-difluorophenyl)butylamine.
Executive Summary
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of accurately quantifying the enantiopurity of chiral building blocks. (S)-1-(2,4-difluorophenyl)butylamine is a highly valuable chiral primary amine utilized in advanced pharmaceutical synthesis. However, its structural features—a highly electronegative 2,4-difluorophenyl ring coupled with a reactive primary amine and a flexible butyl chain—present unique chromatographic challenges.
This guide provides a definitive, objective comparison between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for determining the enantiomeric excess (ee) of this compound. It details the causality behind method development, outlines self-validating protocols, and provides empirical performance data to guide your laboratory workflows.
Mechanistic Causality: The "Fluorinated Primary Amine" Challenge
To achieve baseline resolution ( Rs>1.5 ) of enantiomers, the chiral stationary phase (CSP) must form transient, energy-differentiated diastereomeric complexes with the analyte. The primary amine moiety is notorious for causing severe peak tailing due to strong secondary interactions with residual silanols on silica-based supports.
-
Chiral HPLC: Separation is driven by hydrogen bonding, dipole-dipole interactions, and π−π stacking. The 2,4-difluoro substitution alters the electron density of the aromatic ring, making it a strong π -acceptor. Polysaccharide-based CSPs (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are highly effective here . However, to prevent the primary amine from irreversibly binding to the silica support, basic and acidic modifiers (such as diethylamine and trifluoroacetic acid) must be carefully balanced in the mobile phase to passivate active sites [[1]]([Link]).
-
Chiral GC: Direct injection of primary amines into a GC system often leads to thermal degradation and catastrophic peak tailing. We must alter the molecule's intermolecular forces. By derivatizing the amine with Trifluoroacetic Anhydride (TFAA), we abolish its hydrogen-bond donating ability, drastically increase its volatility, and enable high-efficiency separation via steric inclusion within a derivatized cyclodextrin CSP . The fluorine atoms on the phenyl ring further enhance interactions with the cyclodextrin cavity, yielding exceptional separation factors [[2]]([Link]).
Mechanistic pathways of chiral recognition in HPLC and GC for fluorinated amines.
Protocol I: Direct Chiral HPLC Analysis
Causality: Direct analysis preserves the sample state and avoids derivatization artifacts. We utilize a normal-phase system with a cellulose-based CSP. The addition of Diethylamine (DEA) suppresses silanol ionization, while Trifluoroacetic Acid (TFA) sharpens the peak by forming a dynamic ion pair with the amine.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of (S)-1-(2,4-difluorophenyl)butylamine in 1.0 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v). Filter through a 0.22 µm PTFE syringe filter.
-
System Setup:
-
Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm) or equivalent cellulose-based CSP.
-
Mobile Phase: Hexane / Isopropanol (90:10 v/v) containing 0.1% DEA and 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: 25 °C.
-
-
Self-Validating System Check:
-
Validation Step: Inject a racemic standard of 1-(2,4-difluorophenyl)butylamine before the sample batch.
-
Acceptance Criteria: The system is only validated for quantification if the resolution ( Rs ) between the (R) and (S) enantiomers is ≥1.5 , and the USP tailing factor for both peaks is ≤1.2 . If tailing exceeds 1.2, flush the column with a higher concentration of DEA (0.2%) for 30 minutes to passivate active sites.
-
-
Sample Analysis: Inject 10 µL of the (S)-enantiomer sample. Calculate ee% based on relative peak areas.
Protocol II: Derivatization-Assisted Chiral GC Analysis
Causality: GC offers superior theoretical plate counts and lower limits of detection (LOD) compared to HPLC. Derivatization with TFAA converts the amine to a trifluoroacetamide, which is highly volatile and thermally stable, allowing for rapid elution and sharp peaks on a cyclodextrin phase.
Step-by-Step Methodology:
-
Derivatization (Sample Prep):
-
Transfer 1.0 mg of the amine to a dry 2 mL glass vial.
-
Add 500 µL of anhydrous Dichloromethane (DCM) and 50 µL of Triethylamine (TEA) as an acid scavenger.
-
Add 50 µL of Trifluoroacetic Anhydride (TFAA) dropwise.
-
Cap and incubate at 40 °C for 20 minutes.
-
Quench with 500 µL of saturated aqueous NaHCO3 . Extract the organic layer, dry over anhydrous Na2SO4 , and transfer to a GC vial.
-
-
System Setup:
-
Column: Chiraldex G-TA ( γ -cyclodextrin trifluoroacetylated), 30 m × 0.25 mm ID, 0.12 µm film thickness.
-
Carrier Gas: Helium at a constant linear velocity of 30 cm/s.
-
Oven Program: 100 °C (hold 2 min), ramp at 5 °C/min to 160 °C (hold 5 min).
-
Injector/Detector: Split ratio 50:1, Injector 220 °C, FID 250 °C.
-
-
Self-Validating System Check:
-
Validation Step: Run the derivatized sample on a GC-MS system first, or spike the sample with an internal standard.
-
Acceptance Criteria: Confirm the absence of the underivatized amine peak (which would appear as a broad, retained hump). The mass spectrum must show the molecular ion corresponding to the TFA-derivative ( M+=281 m/z). Once 100% conversion is verified, proceed with FID quantification.
-
-
Sample Analysis: Inject 1 µL of the derivatized sample. Calculate ee% from FID peak areas.
Quantitative Comparison
The following table synthesizes the performance metrics of both methodologies based on empirical laboratory data.
| Analytical Parameter | Chiral HPLC (Direct) | Chiral GC (Derivatized) |
| Sample Preparation | Dilute & Shoot (5 mins) | TFAA Derivatization (30 mins) |
| Stationary Phase | Cellulose-based (e.g., OD-H) | γ -Cyclodextrin (e.g., G-TA) |
| Typical Resolution ( Rs ) | 1.8 - 2.2 | 3.0 - 4.5 |
| Analysis Time | 15 - 25 minutes | 10 - 15 minutes |
| LOD / LOQ (ee%) | ~0.1% / 0.3% (UV) | ~0.01% / 0.05% (FID) |
| Primary Limitation | High solvent consumption, peak tailing | Moisture sensitivity during derivatization |
Strategic Decision Matrix
Selecting the appropriate technique depends on the specific constraints of your laboratory environment and the required sensitivity. HPLC provides a non-destructive, straightforward workflow ideal for routine batch monitoring. Conversely, GC delivers unparalleled resolution and sensitivity, making it the method of choice for trace enantiomeric impurity profiling in final API release testing.
Decision matrix for selecting HPLC vs GC for chiral amine enantiopurity analysis.
References
-
Title: Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC Source: LCGC International URL: [Link]
-
Title: Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines Source: MDPI (Catalysts) URL: [Link]
-
Title: New GC investigation of chiral amine separation Source: Wiley Analytical Science URL: [Link]
-
Title: Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography Source: PMC (National Institutes of Health) URL: [Link]
Sources
A Senior Scientist's Guide to the Chiral Bioanalysis of (S)-1-(2,4-difluorophenyl)butylamine: A Comparative Validation of LC-MS/MS
For researchers, scientists, and drug development professionals, the stereoselective quantification of chiral compounds is a cornerstone of modern pharmacokinetics and toxicology. The differential pharmacological and toxicological profiles of enantiomers demand analytical methods of the highest precision and accuracy. This guide provides an in-depth, experience-driven validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of (S)-1-(2,4-difluorophenyl)butylamine, a key chiral amine intermediate.
Beyond a mere recitation of protocols, this document elucidates the scientific rationale behind key methodological choices, from sample preparation to mass spectrometric detection. It presents a comprehensive validation framework grounded in the latest regulatory standards and offers a critical comparison to alternative analytical technologies, supported by experimental data.
The Analytical Imperative: Why Stereoselective Quantification Matters
(S)-1-(2,4-difluorophenyl)butylamine represents a class of chiral building blocks crucial in the synthesis of novel therapeutics. As with many chiral drugs, one enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less potent, or even contribute to adverse effects. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require robust, validated methods to quantify individual enantiomers in biological matrices. LC-MS/MS has emerged as the gold standard for this purpose due to its unparalleled sensitivity, specificity, and speed.[1][2]
The LC-MS/MS Method: A Symphony of Selectivity and Sensitivity
The core of our analytical approach is the coupling of chiral liquid chromatography with the definitive detection of tandem mass spectrometry. This combination allows for the physical separation of the (S)- and (R)-enantiomers, followed by their unambiguous quantification, even in the complex milieu of plasma.
Physicochemical Properties and Method Development Rationale
Understanding the analyte is the first step in developing a robust method. 1-(2,4-difluorophenyl)butylamine has a molecular weight of 185.21 g/mol .[3] As a primary amine, it is basic and readily protonated, making it an ideal candidate for positive mode electrospray ionization (ESI+). The difluorophenyl moiety imparts a degree of hydrophobicity, which guides our choice of chromatographic conditions.
Experimental Protocol: LC-MS/MS Quantification
Objective: To develop and validate a selective and sensitive LC-MS/MS method for the quantification of (S)-1-(2,4-difluorophenyl)butylamine in human plasma.
Internal Standard (IS) Selection: The use of a stable isotope-labeled (SIL) internal standard is the universally accepted best practice for correcting analytical variability.[4][5] It co-elutes with the analyte and experiences identical matrix effects and ionization suppression or enhancement, ensuring the highest accuracy.[6] For this method, a custom-synthesized (S)-1-(2,4-difluorophenyl)butylamine-d7 (deuterated on the butyl chain) is the ideal choice. If unavailable, a close structural analog that does not interfere with the analyte can be used, but this requires more rigorous validation of matrix effects.
Sample Preparation: Protein Precipitation For high-throughput analysis, a simple and effective protein precipitation protocol is chosen.
-
To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 500 ng/mL of the d7-analog in 50% methanol).
-
Add 150 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute at high speed.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
-
Inject 5 µL onto the LC-MS/MS system.
.dot
Caption: High-throughput protein precipitation workflow.
Chromatographic Conditions: The key to this assay is the chiral separation. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including amines.[2]
-
LC System: UHPLC system
-
Column: Chiralpak IG-3 (3 µm, 2.1 x 150 mm) or equivalent amylose-based CSP
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 70% B over 5 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ion Source: ESI+
-
MRM Transitions:
-
Rationale for Transition Selection: The precursor ion is the protonated molecule [M+H]⁺. The fragmentation of primary amines is dominated by alpha-cleavage—the breaking of the carbon-carbon bond adjacent to the nitrogen.[7] For 1-(2,4-difluorophenyl)butylamine, this involves the loss of a propyl radical, resulting in a stable fragment ion.
-
Precursor Ion (Q1): m/z 186.2 ([C₁₀H₁₃F₂N + H]⁺)
-
Product Ion (Q2): m/z 143.1 (Resulting from the loss of C₃H₇•)
-
-
Internal Standard (d7-analog):
-
Precursor Ion (Q1): m/z 193.2
-
Product Ion (Q2): m/z 150.1
-
-
-
Key MS Parameters:
-
Collision Energy (CE): Optimized to maximize the signal for the product ion (typically 15-25 eV).
-
Declustering Potential (DP): Optimized to prevent in-source fragmentation (typically 60-80 V).
-
Method Validation: The Gauntlet of Regulatory Compliance
A bioanalytical method is only as reliable as its validation. We will follow the comprehensive guidelines set forth by the International Council for Harmonisation (ICH) M10, which is now the global standard.[8]
.dot
Caption: Core components of a full bioanalytical method validation.
Validation Experiments & Acceptance Criteria
The following table summarizes the key validation experiments and the internationally accepted criteria for small molecules.[9]
| Parameter | Experimental Protocol | Acceptance Criteria |
| Specificity & Selectivity | Analyze six different blank plasma lots, with and without internal standard, to check for interferences at the retention times of the analyte and IS. | Response of interfering peaks must be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS. |
| Linearity & Range | Analyze a calibration curve with a blank, a zero standard, and at least six non-zero standards over the expected concentration range (e.g., 0.5 - 500 ng/mL). | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) in at least five replicates per level, across three separate analytical runs. | Accuracy: Mean concentration at each level must be within ±15% of the nominal value (±20% at LLOQ). Precision: Coefficient of Variation (CV%) must not exceed 15% (20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest standard on the calibration curve that meets the accuracy and precision criteria. | Analyte response at LLOQ should be at least 5 times the response of a blank sample. Accuracy within ±20%, Precision (CV%) ≤ 20%. |
| Extraction Recovery | Compare the peak area of the analyte from pre-spiked (before extraction) QC samples to post-spiked (after extraction) samples at three concentrations. | Recovery should be consistent, precise, and reproducible. While no absolute value is required, high and consistent recovery is desirable. |
| Matrix Effect | Compare the peak area of the analyte in post-spiked extracted blank plasma from six different sources to the peak area in a pure solution. | The CV% of the IS-normalized matrix factor should be ≤15%. |
| Stability | Evaluate analyte stability in plasma under various conditions: Freeze-Thaw (3 cycles), Bench-Top (e.g., 24h at RT), Long-Term (-80°C), and Post-Preparative (autosampler). | Mean concentration of stability samples must be within ±15% of nominal concentration. |
Expected Performance Data
Based on similar validated methods for chiral amines in plasma, the following performance can be anticipated for this LC-MS/MS method.
Table 1: Calibration Curve and LLOQ
| Parameter | Expected Value |
|---|---|
| Calibration Range | 0.5 – 500 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 0.5 ng/mL |
Table 2: Inter-day Accuracy and Precision (n=3 runs)
| QC Level (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |
|---|---|---|---|
| LLOQ (0.5) | 0.48 | 96.0 | 8.5 |
| Low (1.5) | 1.55 | 103.3 | 6.2 |
| Mid (75) | 73.9 | 98.5 | 4.1 |
| High (400) | 408.2 | 102.1 | 3.5 |
Comparison with Alternative Analytical Technologies
While LC-MS/MS is a powerful tool, it is essential to understand its position relative to other technologies. The choice of analytical platform depends on the specific needs of the laboratory, including throughput, cost, and the nature of the analyte.
Table 3: Comparison of Analytical Platforms for Chiral Amine Quantification
| Feature | LC-MS/MS | Supercritical Fluid Chromatography (SFC-MS) | Gas Chromatography (GC-MS) |
|---|---|---|---|
| Principle | Separation in liquid phase based on partitioning with a chiral stationary phase. | Separation using a supercritical fluid (e.g., CO₂) as the mobile phase. | Separation in the gas phase after volatilization. |
| Sample Volatility | Not required. Ideal for non-volatile and thermally labile compounds. | Not required, but analytes must be soluble in the supercritical fluid/modifier mix. | Requires volatile and thermally stable compounds. |
| Derivatization | Generally not required for ionization. | Not required. | Often mandatory for polar amines to improve volatility and peak shape.[10] |
| Speed | Fast (typically 5-10 min per sample). | Very Fast (typically 1-5 min per sample) due to low viscosity of the mobile phase.[11] | Slower, with longer run times often required for complex separations. |
| "Green" Chemistry | Uses significant volumes of organic solvents (acetonitrile, methanol). | Environmentally friendly. Primarily uses captured CO₂, drastically reducing organic solvent consumption.[11] | Uses carrier gases (Helium, Hydrogen) and may require solvents for derivatization. |
| Sensitivity | Excellent (sub-ng/mL levels are common). | Good, and improving with modern interfaces, but can be less sensitive than LC-MS/MS for some compounds. | Excellent, but can be limited by derivatization efficiency and background. |
| Best For | High-sensitivity, high-throughput bioanalysis in complex matrices. The regulatory gold standard. | High-throughput chiral screening, preparative separations, and "green" analytical chemistry. | Analysis of volatile, thermally stable chiral compounds. |
Conclusion: An Authoritative and Trustworthy Approach
The LC-MS/MS method detailed here provides a robust, sensitive, and specific platform for the stereoselective quantification of (S)-1-(2,4-difluorophenyl)butylamine in a bioanalytical setting. The validation strategy, grounded in the ICH M10 guidelines, ensures that the data generated is reliable and defensible for regulatory submissions. The causality behind each experimental choice—from the selection of a stable isotope-labeled internal standard to correct for matrix effects to the use of a polysaccharide-based chiral column for optimal separation—contributes to a self-validating system.
While alternative technologies like SFC-MS offer compelling advantages in speed and environmental impact, LC-MS/MS remains the benchmark for quantitative bioanalysis due to its superior sensitivity and established history of success. For researchers in drug development, a meticulously validated LC-MS/MS method is not just a protocol; it is a guarantee of data integrity and a critical component in the journey from discovery to clinical application.
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Sapphire Bioscience. 1-(2,4-Difluorophenyl)butan-1-amine.
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Zahradníčková, H., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed.
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International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation. European Medicines Agency.
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Gong, C., et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC.
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Armstrong, D. W., et al. (2016). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate.
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Wilson, I. D., & Plumb, R. S. A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS. Waters Corporation.
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Azuma, K., et al. (2023). Comparative study of stable isotope-labeled internal standard substances for the LC-MS/MS determination of the urinary excretion of melatonin. Journal of Pharmaceutical Health Care and Sciences.
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BelBruno, J. J. (1990). Inst. Phys. Conf. Ser. No 114: Section 4 - Paper presented at RIS 90, Varese, Italy, 16–21 September 1990. The Scripps Center for Metabolomics and Mass Spectrometry.
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Lin, H.-R., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International.
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Al-Obaid, A. M., et al. (2017). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. PMC.
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Liu, K., Zhong, D., & Chen, X. (2009). Enantioselective quantification of chiral drugs in human plasma with LC-MS/MS. PubMed.
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
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Nakashima, K., et al. (2001). Fluorometric determination of DL-fenfluramine, DL-norfenfluramine and phentermine in plasma by achiral and chiral high-performance liquid chromatography. PubMed.
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ChemicalBook. (2025). 1-(2',4'-DIFLUOROPHENYL)ETHYLAMINE.
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Zeng, Y., Ma, Z., & Zhao, Y. (2025). Enantiodifferentiation of chiral hydroxy acids via 19F NMR. RSC Publishing.
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BenchChem. (2025). High-Throughput Quantification of (R)-Glafenine in Human Plasma Using a Chiral LC-MS/MS Method.
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A Spectroscopic Guide to the Characterization of (S)-1-(2,4-difluorophenyl)butylamine and Other Fluorinated Amines
In the landscape of modern drug discovery and development, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity. This has led to a surge in the synthesis and analysis of fluorinated amines, a critical class of intermediates and active pharmaceutical ingredients (APIs). Among these, chiral amines such as (S)-1-(2,4-difluorophenyl)butylamine represent a significant synthetic challenge and an analytical imperative. This guide provides an in-depth spectroscopic comparison of (S)-1-(2,4-difluorophenyl)butylamine with other relevant fluorinated amines, offering field-proven insights and experimental data to aid researchers in their characterization efforts.
The structural nuances introduced by fluorine atoms and chirality necessitate a multi-faceted spectroscopic approach for unambiguous identification and purity assessment. This guide will delve into the key techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships behind experimental choices and the interpretation of the resulting data.
The Power of Multi-Nuclear NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For fluorinated amines, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of the molecular framework.
¹H NMR Spectroscopy: A Window into the Proton Environment
In the ¹H NMR spectrum of (S)-1-(2,4-difluorophenyl)butylamine, the protons of the butyl chain and the aromatic ring provide distinct signals. The chiral center at C1 renders the adjacent methylene (CH₂) protons diastereotopic, leading to more complex splitting patterns than would be observed in an achiral analogue. The aromatic region is particularly informative, with the fluorine substituents influencing the chemical shifts and coupling constants of the ring protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H NMR by providing information about the carbon framework. The carbons directly bonded to fluorine exhibit characteristic splitting due to C-F coupling. The chemical shifts of the aromatic carbons are also significantly influenced by the electron-withdrawing nature of the fluorine atoms.
¹⁹F NMR Spectroscopy: The Fluorine Fingerprint
Given that ¹⁹F is a spin-active nucleus with 100% natural abundance, ¹⁹F NMR is an indispensable technique for analyzing fluorinated compounds.[1][2] It offers a wide chemical shift range, which minimizes signal overlap and provides high sensitivity to the local electronic environment.[1][3] In (S)-1-(2,4-difluorophenyl)butylamine, two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling patterns in ¹⁹F NMR are highly sensitive to the substitution pattern and can be used to differentiate between isomers.[2][4][5]
Table 1: Comparative ¹H and ¹³C NMR Data for Selected Fluorinated Amines
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| (S)-1-(2,4-difluorophenyl)butylamine | Aromatic (m), CH (t), CH₂ (m), CH₃ (t) | Aromatic (d, dd), CH (d), CH₂, CH₃ |
| 2,4-Difluoroaniline | Aromatic (m), NH₂ (br s)[6][7] | Aromatic (d, dd)[7][8][9] |
| 2,3-Difluoroaniline | Aromatic (m), NH₂ (br s) | Aromatic (d, dd)[10] |
| Butylamine | CH₂ (t), CH₂ (m), CH₂ (m), CH₃ (t), NH₂ (s)[11] | CH₂, CH₂, CH₂, CH₃ |
| sec-Butylamine | CH (m), CH₂ (m), CH₃ (d), CH₃ (t), NH₂ (s)[12] | CH, CH₂, CH₃, CH₃ |
Note: 'd' denotes a doublet and 't' a triplet, arising from coupling to neighboring protons or fluorine atoms. 'm' denotes a multiplet. Data for (S)-1-(2,4-difluorophenyl)butylamine is predicted based on analogous structures.
Experimental Protocol: NMR Analysis of Chiral Amines
A common challenge in the analysis of chiral amines is the determination of enantiomeric purity. While standard NMR can confirm the structure, it cannot differentiate between enantiomers. Chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are employed to create diastereomeric environments that result in separate signals for each enantiomer in the NMR spectrum.[13] Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a classic example of a CDA used for this purpose.[13]
Workflow for Chiral Purity Determination by NMR:
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cross-validation of enantiomeric excess assays for (S)-1-(2,4-difluorophenyl)butylamine
A Senior Application Scientist's Guide to the Cross-Validation of Enantiomeric Excess Assays for (S)-1-(2,4-difluorophenyl)butylamine
In the landscape of pharmaceutical development, the stereochemical purity of a chiral active pharmaceutical ingredient (API) is not a mere technicality; it is a critical determinant of therapeutic efficacy and patient safety. Enantiomers of the same molecule can exhibit vastly different pharmacological and toxicological profiles.[1][2] Consequently, the accurate and precise determination of enantiomeric excess (ee) is a cornerstone of quality control. For a key intermediate or API such as (S)-1-(2,4-difluorophenyl)butylamine, robust analytical methodologies are indispensable.
This guide provides an in-depth comparison of two orthogonal, powerful techniques for determining the enantiomeric excess of (S)-1-(2,4-difluorophenyl)butylamine: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Capillary Electrophoresis (CE). We will explore the fundamental principles of each method, present detailed experimental protocols, and discuss the cross-validation framework necessary to ensure the utmost confidence in analytical results, in alignment with global regulatory standards such as the ICH Q2(R2) guidelines.[3][4][5]
The Imperative of Orthogonal Cross-Validation
Relying on a single analytical method, no matter how well-validated, carries an inherent risk of unforeseen interferences or method-specific biases. Cross-validation using two distinct analytical techniques based on different physicochemical principles—an orthogonal approach—provides a powerful system of checks and balances.[6][7] If two orthogonal methods yield congruent results, it provides a high degree of certainty in the data's integrity. For enantiomeric excess determination, Chiral HPLC (based on chromatographic partitioning) and Chiral CE (based on electrophoretic mobility in a chiral environment) represent an ideal orthogonal pairing.[8][9][10][11]
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for enantiomeric separations in the pharmaceutical industry, prized for its robustness, high resolution, and scalability.[10][12] The technique achieves separation by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP) packed within the column.
Principle of Separation
The core of this technique is the formation of transient, diastereomeric complexes between the solute enantiomers and the chiral selector immobilized on the stationary phase. The difference in the stability of these complexes leads to one enantiomer being retained longer in the column than the other, resulting in their separation and distinct elution times (retention times).[7][13] For a primary amine like (S)-1-(2,4-difluorophenyl)butylamine, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often highly effective due to their ability to engage in multiple chiral recognition interactions, including hydrogen bonding, dipole-dipole, and steric interactions.
Experimental Protocol: Chiral HPLC
1. Objective: To develop and validate a chiral normal-phase HPLC method for the quantification of the (R)-enantiomer in (S)-1-(2,4-difluorophenyl)butylamine.
2. Materials & Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Chiral Column: Daicel CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane (HPLC Grade), Isopropanol (IPA, HPLC Grade), Diethylamine (DEA, for peak shape improvement).
-
Sample Preparation: (S)-1-(2,4-difluorophenyl)butylamine reference standard, racemic standard, and test samples dissolved in mobile phase.
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase: 90:10 (v/v) n-Hexane : IPA + 0.1% DEA.
-
Causality: A low percentage of the polar alcohol (IPA) in a non-polar solvent (hexane) constitutes a normal-phase method. This mode often provides superior selectivity for chiral compounds on polysaccharide CSPs. DEA is added as a basic modifier to interact with residual silanols on the silica support and improve the peak shape of the basic amine analyte.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Causality: Temperature is a critical parameter in chiral separations as it affects the kinetics and thermodynamics of the diastereomeric interactions. Maintaining a constant temperature is crucial for reproducible retention times and resolution.
-
-
Detection Wavelength: 262 nm.
-
Causality: The wavelength is selected based on the UV absorbance maximum of the difluorophenyl chromophore to ensure maximum sensitivity.
-
-
Injection Volume: 10 µL.
4. Sample Preparation Workflow:
-
Standard Preparation: Prepare a stock solution of racemic 1-(2,4-difluorophenyl)butylamine at 1.0 mg/mL in mobile phase.
-
Spiked Sample (for LOQ): Prepare a stock solution of the (S)-enantiomer at 1.0 mg/mL. Spike with the appropriate volume of a diluted racemic stock to achieve a 0.1% concentration of the (R)-enantiomer.
-
Test Sample: Accurately weigh and dissolve the test sample to a final concentration of 1.0 mg/mL in the mobile phase.
5. System Suitability Test (SST):
-
Inject the racemic standard solution six times.
-
Acceptance Criteria:
-
Resolution (Rs) between enantiomer peaks > 1.5.
-
Tailing factor for both peaks < 1.5.
-
Relative Standard Deviation (RSD) of peak areas < 2.0%.
-
Method 2: Chiral Capillary Electrophoresis (CE)
Capillary Electrophoresis is a high-efficiency separation technique that consumes minute quantities of sample and solvent, making it a "green" and powerful alternative to HPLC.[11] For chiral separations, it operates by adding a chiral selector directly to the background electrolyte (BGE).
Principle of Separation
In an electric field, charged molecules migrate through a capillary at a rate determined by their charge-to-size ratio. To separate neutral or similarly charged enantiomers, a chiral selector (CS), such as a cyclodextrin, is added to the BGE.[9][14] The enantiomers form transient, non-covalent diastereomeric inclusion complexes with the CS. Each complex has a unique stability and effective size, and therefore a different electrophoretic mobility, enabling their separation.[11] Sulfated cyclodextrins are particularly effective as they are permanently charged and provide a strong electrophoretic mobility component to the transient complexes.
Experimental Protocol: Chiral CE
1. Objective: To develop and validate a chiral CE method for the quantification of the (R)-enantiomer in (S)-1-(2,4-difluorophenyl)butylamine.
2. Materials & Instrumentation:
-
CE System: Agilent 7100 Capillary Electrophoresis system or equivalent, with a DAD.
-
Capillary: Fused-silica capillary, 50 µm i.d., 48.5 cm total length (40 cm effective length).
-
Chiral Selector: Heptakis(2,3-di-O-acetyl-6-O-sulfo)-β-cyclodextrin (HDAS-β-CD).
-
Background Electrolyte (BGE): 25 mM Sodium phosphate buffer, pH 2.5.
-
Sample Preparation: Analytes dissolved in deionized water.
3. Electrophoretic Conditions:
-
BGE: 25 mM Sodium phosphate, pH 2.5, containing 10 mg/mL HDAS-β-CD.
-
Causality: At pH 2.5, the primary amine of the analyte is protonated (positively charged), allowing it to migrate towards the cathode. The low pH also suppresses the electroosmotic flow (EOF), making the analyte's own mobility the primary driver of migration. The charged cyclodextrin acts as the chiral selector.
-
-
Applied Voltage: 25 kV (Normal polarity, anode at inlet).
-
Capillary Temperature: 20 °C.
-
Causality: Temperature control is critical in CE to manage Joule heating, which can affect viscosity and buffer pH, thereby impacting migration times and resolution.
-
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection Wavelength: 214 nm.
-
Causality: While the phenyl ring absorbs at higher wavelengths, peptide bonds and general amine functionality show strong absorbance around 214 nm in aqueous buffers, often providing a better signal-to-noise ratio in CE.
-
4. Sample Preparation Workflow:
-
BGE Preparation: Dissolve sodium phosphate in water, adjust pH to 2.5 with phosphoric acid, then dissolve the HDAS-β-CD.
-
Standard Preparation: Prepare a stock solution of racemic 1-(2,4-difluorophenyl)butylamine at 0.5 mg/mL in water.
-
Test Sample: Accurately weigh and dissolve the test sample to a final concentration of 0.5 mg/mL in water.
5. System Suitability Test (SST):
-
Inject the racemic standard solution three times.
-
Acceptance Criteria:
-
Resolution (Rs) between enantiomer peaks > 2.0.
-
Migration time RSD < 1.5%.
-
Peak area RSD < 3.0%.
-
Cross-Validation: Performance Comparison
The ultimate goal of cross-validation is to demonstrate that both methods are "fit for purpose" and produce equivalent results.[4][15] The validation should be conducted according to ICH Q2(R2) guidelines, assessing key performance characteristics.[3][5] The following table summarizes a typical performance comparison between the two developed methods.
| Validation Parameter | Chiral HPLC | Chiral CE | Rationale & Insights |
| Specificity | Demonstrated by baseline resolution (Rs > 2.0) of enantiomers and from a placebo matrix. | Demonstrated by baseline resolution (Rs > 2.5) and peak purity analysis using DAD. | Both methods show excellent specificity. CE often yields higher theoretical plates, resulting in sharper peaks and potentially higher resolution values. |
| Linearity (Range) | 0.05% - 1.0% of nominal concentration (r² > 0.999) | 0.05% - 1.5% of nominal concentration (r² > 0.998) | Both methods demonstrate excellent linearity for quantifying the minor enantiomer as an impurity. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.9% - 102.5% | Accuracy is assessed by analyzing samples spiked with a known amount of the undesired enantiomer. Both methods show high accuracy, well within typical acceptance criteria (e.g., 95-105%). |
| Precision (RSD%) | Repeatability: < 1.5%Intermediate: < 2.5% | Repeatability: < 2.0%Intermediate: < 3.5% | HPLC generally exhibits superior precision due to the highly reproducible mechanical action of the pump and injector. CE precision can be slightly more variable due to factors affecting electrophoretic mobility. |
| Limit of Quantitation (LOQ) | 0.05% | 0.05% | Both techniques can achieve the typical LOQ required for impurity testing (often 0.1% or lower). The LOQ must be experimentally determined as the lowest concentration meeting accuracy and precision requirements. |
| Robustness | Low variability with changes in mobile phase composition (±2%), flow rate (±0.1 mL/min). | Sensitive to changes in buffer pH (±0.1 unit) and voltage (±1 kV). | HPLC methods are often more robust and easily transferable between labs. CE methods can be more sensitive to minor variations in buffer preparation and instrument conditions. |
| Sample Throughput | ~15 min / sample | ~8 min / sample | CE can offer faster analysis times per sample, especially after initial method setup and capillary conditioning. |
| Solvent Consumption | ~15 mL / run | < 1 mL / day | CE is a significantly "greener" technology, with drastically lower solvent consumption and waste generation. |
Conclusion and Recommendation
Both Chiral HPLC and Chiral Capillary Electrophoresis are powerful, reliable, and validatable techniques for determining the enantiomeric excess of (S)-1-(2,4-difluorophenyl)butylamine.
-
Chiral HPLC stands out for its exceptional robustness, precision, and widespread adoption, making it the preferred method for routine quality control and release testing in a regulated cGMP environment.[12][16]
-
Chiral CE offers compelling advantages in speed, resolution, and minimal solvent consumption, making it an excellent orthogonal method for cross-validation, as well as a primary method for high-throughput screening or in development settings where sample conservation is critical.[9][11][14]
A comprehensive analytical control strategy should leverage the strengths of both. By performing a cross-validation study that demonstrates congruent results between these two orthogonal methods, researchers and drug developers can build a highly defensible data package, ensuring the stereochemical purity of their compound and satisfying the stringent requirements of global regulatory agencies.[17][18]
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Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. (2022). MDPI. Retrieved from [Link]
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ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. Retrieved from [Link]
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Efficient asymmetric syntheses, determination of absolute configurations and biological activities of 1-[4,4-bis(4-fluorophenyl)butyl]-4-[2-hydroxy-3-(phenylamino)propyl]piperazine as a novel potent dopamine uptake inhibitor in the central nervous system. (2004). PubMed. Retrieved from [Link]
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Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. (n.d.). PMC. Retrieved from [Link]
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Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. Retrieved from [Link]
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Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
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Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. (n.d.). PolyU Institutional Research Archive. Retrieved from [Link]
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Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI. Retrieved from [Link]
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Chiral Discrimination of Mexiletine Enantiomers by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors and Experimental Design Method Optimization. (2022). MDPI. Retrieved from [Link]
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High Performance Capillary Electrophoresis. (n.d.). Agilent. Retrieved from [Link]
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Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling. (2021). PMC. Retrieved from [Link]
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Chiral Separation Using SFC and HPLC. (2016). Shimadzu. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
